Tropinone
描述
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one has been reported in Brugmansia arborea, Hyoscyamus albus, and other organisms with data available.
structure; RN given refers to parent cpd
属性
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLDOJGLXJCSE-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-24-1 | |
| Record name | Tropinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TROPINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8CC8KA5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elusive Precursor: An In-depth Technical Guide to the Natural Occurrence of Tropinone in Solanaceae Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone stands as a pivotal intermediate in the biosynthesis of a wide array of tropane (B1204802) alkaloids, a class of secondary metabolites renowned for their significant pharmacological properties. Found predominantly within the Solanaceae family, these alkaloids, including the anticholinergic drugs atropine (B194438) and scopolamine (B1681570), have been the subject of intense scientific scrutiny. While the downstream products have been extensively studied, this compound itself often remains an elusive, transient compound within the plant's metabolic network. This technical guide provides a comprehensive overview of the natural occurrence of this compound in key Solanaceae species, details the experimental protocols for its quantification, and illustrates the intricate biosynthetic pathways.
Data Presentation: Quantitative Occurrence of this compound
The quantification of this compound in various Solanaceae plants is challenging due to its typically low steady-state concentrations, as it is rapidly converted to downstream alkaloids. The available quantitative data is sparse and often reported from in vitro systems like root cultures, which are optimized for secondary metabolite production.
| Plant Species | Plant Part/Culture Type | This compound Concentration | Analytical Method | Reference(s) |
| Atropa belladonna | Hairy Root Cultures | Generally < 0.2 µmol/g dry mass | GC-MS | [1] |
| Transformed Root Line (2-6) | 1.2 µmol/g dry mass | GC-MS | [1] | |
| Datura stramonium | Various (whole plant) | Not explicitly quantified, but presence confirmed through the detection of its downstream products, hyoscyamine (B1674123) and scopolamine. | GC-MS, LC-MS | [2][3] |
| Hyoscyamus niger | Various (whole plant) | Not explicitly quantified, but its role as a precursor is well-established in the biosynthesis of hyoscyamine and scopolamine within this species. | HPLC, GC-MS | [4][5][6] |
| Brugmansia species | Flowers and Leaves | Not explicitly quantified; studies focus on the high concentrations of scopolamine and other tropane alkaloids, implying this compound's presence as a precursor. | LC-MS | [7][8] |
| Mandragora officinarum | Roots and Leaves | Not explicitly quantified, but its presence is inferred from the isolation of numerous downstream tropane alkaloids. | GC-MS, LC-MS | [1][9] |
Biosynthetic Pathway of this compound and its Fates
The biosynthesis of this compound in Solanaceae is a complex enzymatic process that begins with the amino acid L-ornithine. This pathway culminates in the formation of the characteristic bicyclic tropane ring of this compound. This compound then serves as a crucial branch-point, being stereospecifically reduced to either tropine (B42219) or pseudotropine, which are the precursors to different classes of tropane alkaloids.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound from complex plant matrices requires robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. Below is a generalized protocol synthesized from various validated methods for tropane alkaloid analysis.
Sample Preparation and Extraction
A critical step for accurate quantification is the efficient extraction of this compound from the plant material while minimizing degradation and matrix interference.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Grinder or mortar and pestle
-
Extraction Solvent: Methanol or Acetonitrile with 0.1% Formic Acid or Acetic Acid
-
Internal Standard (IS) solution (e.g., atropine-d3)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Homogenization: Freeze the plant tissue with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of the acidic extraction solvent and a known amount of the internal standard.
-
Vortexing: Vortex the mixture vigorously for 20 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid plant debris.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C₈H₁₃NO, MW: 139.19), a common transition is m/z 140.1 → 83.1.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Quantification by GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 139, 96, 82, 81).
Method Validation
For reliable and reproducible results, the analytical method must be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the quantification of this compound in Solanaceae plant samples.
Conclusion
This compound, while a central and indispensable precursor in the biosynthesis of medicinally important tropane alkaloids in the Solanaceae family, is often present at low and transient levels, making its direct quantification a significant analytical challenge. This guide has synthesized the currently available quantitative data, which is primarily limited to Atropa belladonna root cultures, and has provided a comprehensive overview of the analytical methodologies required for its determination. The detailed protocols and workflows serve as a valuable resource for researchers aiming to elucidate the intricate regulation of tropane alkaloid biosynthesis and for professionals in drug development seeking to optimize the production of these valuable natural products. Further research focusing on the in planta quantification of this compound across a wider range of Solanaceae species is warranted to gain a more complete understanding of its metabolic dynamics.
References
- 1. Mandragora officinarum - Wikipedia [en.wikipedia.org]
- 2. The reduction of this compound in Datura stramonium root cultures by two specific reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS investigation of tropane alkaloids in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. sid.ir [sid.ir]
- 7. sciencecast.org [sciencecast.org]
- 8. jmest.org [jmest.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Isolation of Tropane Alkaloids from Atropa belladonna and Synthesis of Tropinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the isolation of the principal tropane (B1204802) alkaloids, atropine (B194438) and scopolamine (B1681570), from Atropa belladonna (Deadly Nightshade) and the subsequent chemical synthesis of tropinone. Direct isolation of this compound from the plant is not feasible due to its transient nature as a biosynthetic intermediate. This document provides comprehensive experimental protocols, quantitative data, and logical diagrams to support research and development in this area.
Introduction: The Significance of this compound
This compound is a foundational molecule in the chemistry of tropane alkaloids, a class of compounds with significant pharmacological applications. It serves as the bicyclic core structure for alkaloids such as atropine (a competitive antagonist of muscarinic acetylcholine (B1216132) receptors) and cocaine.[1][2] While this compound itself does not accumulate in Atropa belladonna, its synthesis is a critical step in the plant's metabolic pathway to produce hyoscyamine (B1674123) and scopolamine.[3] The classic Robinson-Schöpf synthesis, developed in 1917, provides an efficient, biomimetic route to this compound and remains a cornerstone of synthetic organic chemistry.[1][4][5]
This guide is structured into three main sections:
-
Section 2: The biosynthetic context of this compound within Atropa belladonna.
-
Section 3: A detailed protocol for the extraction and isolation of primary tropane alkaloids from plant material.
-
Section 4: The experimental protocol for the chemical synthesis of this compound via the Robinson-Schöpf reaction.
Biosynthesis of Tropane Alkaloids in Atropa belladonna
The formation of this compound is a key juncture in the biosynthesis of tropane alkaloids, representing the first metabolite in the pathway with the characteristic 8-azabicyclo[3.2.1]octane core.[3] The biosynthesis originates from the amino acid L-ornithine, which is decarboxylated to form putrescine. Through a series of enzymatic steps including methylation and oxidation, N-methyl-Δ¹-pyrrolinium salt is formed.[6] This salt then undergoes a condensation reaction, ultimately leading to the formation of this compound. This compound itself is then stereospecifically reduced by two distinct reductase enzymes (TRI and TRII) to form tropine (B42219) and pseudotropine, which are precursors to hyoscyamine/scopolamine and calystegines, respectively.[7][8]
Isolation of Atropine and Scopolamine from Atropa belladonna
The primary site of tropane alkaloid synthesis in A. belladonna is the roots, from where they are transported to other parts of the plant.[9] Consequently, roots typically have the highest concentration of these alkaloids.
The following table summarizes the typical yields of total tropane alkaloids (primarily atropine and scopolamine) from various parts of Atropa belladonna.
| Plant Part | Total Alkaloid Content (% dry weight) | Reference |
| Roots (Wild) | 8.06% | [9] |
| Roots (Cultivated) | 3.30% | [9] |
| Leaves (Wild) | 2.88% | [9] |
| Leaves (Cultivated) | 1.76% | [9] |
| Stem | 1.42% | [9] |
| Seeds | 4.82% | [9] |
This protocol is a composite of established methods for the extraction and purification of tropane alkaloids.[9][10][11]
Materials and Reagents:
-
Dried, powdered Atropa belladonna plant material (roots or leaves recommended)
-
Methanol
-
25% Ammonium (B1175870) hydroxide (B78521) solution
-
0.1 N Sulfuric acid
-
Sodium carbonate
-
Diethyl ether (peroxide-free)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for Thin Layer Chromatography (TLC)
-
TLC mobile phase: Toluene:Ethyl Acetate:Diethylamine (70:20:10)
-
Dragendorff's reagent (for visualization)
Procedure:
-
Maceration and Extraction:
-
Weigh 10 g of powdered plant material.
-
Moisten the powder with a sufficient quantity of sodium carbonate solution to make the material alkaline and liberate the free alkaloid bases.[11]
-
Transfer the material to a flask and add a solvent mixture of chloroform, methanol, and 25% ammonia (B1221849) (15:15:1 v/v/v).[9]
-
Macerate for 24 hours with occasional shaking, or use sonication for 30 minutes to expedite extraction.
-
Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Evaporate the combined filtrate to dryness under reduced pressure.
-
Dissolve the resulting residue in 20 mL of 0.1 N sulfuric acid. This converts the alkaloid bases into their water-soluble salt forms.[10]
-
Filter the acidic solution to remove any insoluble impurities.
-
Transfer the acidic aqueous solution to a separatory funnel and wash with 3 x 20 mL of diethyl ether to remove pigments and other lipophilic impurities. Discard the ether layers.
-
Make the aqueous solution alkaline (pH ~10) by carefully adding 25% ammonium hydroxide or sodium carbonate solution. This converts the alkaloid salts back to their free base form.
-
Extract the alkaloids from the basified aqueous solution with 3 x 30 mL portions of chloroform or diethyl ether.[10]
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
-
-
Purification and Identification (TLC):
-
Dissolve a small amount of the crude extract in methanol.
-
Spot the solution onto a silica gel TLC plate alongside atropine and scopolamine standards.
-
Develop the plate using a Toluene:Ethyl Acetate:Diethylamine (70:20:10) mobile phase.[12]
-
After development, dry the plate and spray with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.
-
The Rf values of the spots from the extract can be compared with the standards for identification.
-
Chemical Synthesis of this compound
The Robinson-Schöpf synthesis is a one-pot reaction that mimics the biological synthesis of this compound. It involves a double Mannich reaction between succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid.[1][4] The use of acetonedicarboxylic acid in place of acetone (B3395972) significantly improves the reaction yield.[13][14]
| Reactants | Conditions | Yield | Reference |
| Succinaldehyde, Methylamine, Acetone | - | Low | [14] |
| Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Buffered aqueous solution (pH 7) | 70-90% | [5][13][14] |
Materials and Reagents:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for decarboxylation)
-
pH meter or indicator strips
-
Reaction vessel with stirring
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare an aqueous solution of succinaldehyde and methylamine hydrochloride.
-
Cool the solution in an ice bath.
-
Prepare a separate aqueous solution of acetonedicarboxylic acid.
-
-
One-Pot Condensation:
-
Slowly add the acetonedicarboxylic acid solution to the stirred succinaldehyde-methylamine mixture.
-
Carefully adjust the pH of the reaction mixture to ~7 using a sodium hydroxide solution. Maintaining a physiological pH is crucial for maximizing the yield.[13]
-
Allow the reaction to proceed at room temperature for several hours (e.g., 6-12 hours) with continuous stirring. The reaction involves the in-situ formation of an imine, followed by two sequential Mannich reactions to form the bicyclic structure.[2]
-
-
Decarboxylation and Isolation:
-
After the reaction is complete, acidify the mixture by adding hydrochloric acid until the pH is strongly acidic (pH 1-2).
-
Gently heat the acidified solution to facilitate the decarboxylation of the this compound dicarboxylic acid intermediate, which results in the formation of this compound.[13]
-
Cool the solution and make it strongly alkaline with sodium hydroxide.
-
Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield crude this compound.
-
-
Purification:
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.
-
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 5. acs.org [acs.org]
- 6. Page loading... [guidechem.com]
- 7. Overexpression of this compound reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academicjournals.org [academicjournals.org]
- 10. books.rsc.org [books.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Atropine [chm.bris.ac.uk]
- 14. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a pivotal bicyclic alkaloid that serves as a fundamental building block in the synthesis of a wide array of tropane (B1204802) alkaloids.[1][2][3] Its unique bridged-ring structure is the core of numerous pharmacologically significant compounds, including atropine, scopolamine, and cocaine.[1][4] First synthesized by Richard Willstätter in 1901, it was the later biomimetic, one-pot synthesis developed by Sir Robert Robinson in 1917 that became a landmark in organic synthesis due to its elegance and efficiency.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological significance, tailored for professionals in chemical and pharmaceutical research and development.
Physical Properties of this compound
This compound is typically a colorless to brown crystalline solid at room temperature.[4] It is sparingly soluble in water but exhibits good solubility in many organic solvents.[6] A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Appearance | Colorless to brown crystalline solid |
| Melting Point | 40–44 °C[6] |
| Boiling Point | 113 °C (at reduced pressure)[6] |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its bicyclic structure containing a ketone functional group and a tertiary amine. This arrangement makes it a versatile intermediate for a variety of chemical transformations.[2][6]
Key aspects of its reactivity include:
-
Reduction: The ketone group can be readily reduced to a secondary alcohol, yielding tropine (B42219) or pseudotropine depending on the stereochemistry of the reduction. This is a critical step in the synthesis of many tropane alkaloids.
-
Oxidation: While the ketone is at a relatively high oxidation state, the rest of the molecule can undergo oxidative transformations.
-
Condensation Reactions: The alpha-carbons to the ketone can participate in condensation reactions, allowing for further functionalization of the ring system.[6]
This compound's stability and reactivity make it an ideal precursor for creating complex molecular architectures in drug development.[2]
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of its characteristic spectral data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) in ppm (CDCl₃) |
| ¹H NMR | A: 3.45, B: 2.67, C: 2.491, D: 2.17, E: 2.13, F: 1.63[7] |
| ¹³C NMR | 215.3, 60.5, 48.7, 40.9, 38.8[8] |
Infrared (IR) Spectroscopy
| Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| C=O stretch (ketone) | ~1715 |
| C-N stretch | ~1200-1020 |
| C-H stretch (alkane) | ~2950-2850 |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 139. Key fragment ions are observed at m/z 97, 82, and 55, corresponding to characteristic fragmentation patterns of the tropane skeleton.
Synthesis and Biosynthesis of this compound
The synthesis and biosynthesis of this compound are well-studied processes that highlight its central role in alkaloid chemistry.
Robinson's "Double Mannich" Synthesis
The classic synthesis of this compound by Sir Robert Robinson is a one-pot reaction that exemplifies a biomimetic approach.[4] It involves the condensation of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its calcium salt).[4][9] This reaction proceeds through a tandem "double Mannich" reaction.[4]
Experimental Protocol: Robinson-Schöpf Synthesis of this compound
-
Preparation of Succindialdehyde: Succindialdehyde is prepared from a suitable precursor, and an aqueous solution is obtained.[10]
-
Reaction Mixture: In a reaction vessel, an aqueous solution of succindialdehyde is combined with methylamine and a salt of acetonedicarboxylic acid.[10]
-
Condensation: The mixture is allowed to react at room temperature for a period, often several hours to a few days, to allow for the formation of the this compound dicarboxylic acid intermediate.[10][11]
-
Decarboxylation: The solution is then acidified with hydrochloric acid and heated. This step facilitates the decarboxylation of the intermediate to yield this compound.[10]
-
Workup and Purification: The reaction mixture is made alkaline, and the this compound is extracted with an organic solvent. Further purification can be achieved through distillation or crystallization.
A diagram of the Robinson synthesis workflow is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 6. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. This compound(532-24-1) 1H NMR [m.chemicalbook.com]
- 8. This compound(532-24-1) 13C NMR [m.chemicalbook.com]
- 9. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. scribd.com [scribd.com]
A Technical Guide to the Solubility of Tropinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a pivotal bicyclic alkaloid and a fundamental building block in the synthesis of a wide array of tropane (B1204802) alkaloids, including atropine (B194438) and cocaine.[1][2] Its chemical properties, particularly its solubility in various organic solvents, are of paramount importance for its extraction, purification, reaction chemistry, and formulation in pharmaceutical applications. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its key biosynthetic pathway.
Quantitative Solubility Data
The solubility of this compound has been reported in several organic solvents. The following table summarizes the available quantitative data. It is important to note that while this compound is qualitatively described as soluble in solvents like ether and chloroform, specific quantitative data in peer-reviewed literature is limited.[2]
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Reference |
| Ethanol | C₂H₅OH | 46.07 | ~ 30 | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~ 30 | Not Specified | [3] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~ 30 | Not Specified | [3] |
| Chloroform | CHCl₃ | 119.38 | Slightly Soluble | Not Specified | [4] |
| Methanol | CH₃OH | 32.04 | Slightly Soluble | Not Specified | [4] |
| Water | H₂O | 18.02 | Sparingly Soluble | Not Specified | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | - | - | ~ 10 | Not Specified | [3] |
Note: The term "slightly soluble" indicates that while the compound dissolves, the precise quantitative value is not specified in the cited source. Researchers should determine the exact solubility for their specific application and conditions.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7][8]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass flasks with airtight stoppers (e.g., screw-cap vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass flask. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the flask.
-
Securely seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the flask from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the solution at a high speed.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining micro-particles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration of this compound within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Core Signaling Pathway: Biosynthesis of Tropane Alkaloids from this compound
This compound stands at a critical juncture in the biosynthetic pathway of tropane alkaloids. It can be stereospecifically reduced by two different enzymes, this compound Reductase I (TRI) and this compound Reductase II (TRII), to yield either tropine (B42219) or pseudotropine, respectively. These two products serve as precursors for different classes of tropane alkaloids.[9][10][11][12][13][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound CAS#: 532-24-1 [m.chemicalbook.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Two this compound reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropane Alkaloid Biosynthesis [biocyclopedia.com]
An In-depth Technical Guide to the Spectroscopic Data of Tropinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for tropinone, a key bicyclic amine intermediate in the synthesis of tropane (B1204802) alkaloids. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Spectroscopic Data of this compound
The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques. The data presented in the following tables are crucial for the identification and characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 2H | H-1, H-5 (Bridgehead protons) |
| ~2.5 - 2.7 | m | 4H | H-2α, H-4α, H-2β, H-4β (Axial and equatorial protons α to carbonyl) |
| ~2.3 | s | 3H | N-CH₃ (Methyl protons) |
| ~2.0 - 2.2 | m | 2H | H-6, H-7 (Protons on the other side of the bridge) |
Solvent: CDCl₃. The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (ppm) | Assignment |
| ~215 | C=O (Ketone carbonyl) |
| ~60 | C-1, C-5 (Bridgehead carbons) |
| ~48 | C-2, C-4 (Carbons α to carbonyl) |
| ~41 | N-CH₃ (Methyl carbon) |
| ~35 | C-6, C-7 (Carbons on the other side of the bridge) |
Solvent: CDCl₃. Chemical shifts are reported relative to the solvent peak.
Table 3: IR Spectroscopic Data for this compound [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1170 | Medium | C-N stretch |
Sample preparation: KBr disc or nujol mull.
Table 4: Mass Spectrometry Data for this compound [4][5]
| m/z | Relative Intensity | Assignment |
| 139 | High | [M]⁺ (Molecular ion) |
| 97 | High | [M - C₂H₂O]⁺ |
| 82 | High | [M - C₃H₅O]⁺ |
| 57 | Medium | [C₄H₉]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Ensure the sample is completely dissolved.
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]
-
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition :
-
Data Processing :
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Sample Preparation (Nujol Mull Method) :
-
Data Acquisition :
-
Place the sample holder in the IR spectrometer.
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of this compound into the mass spectrometer. For a volatile compound like this compound, this can be done via a direct insertion probe or by gas chromatography (GC-MS).
-
Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis :
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Acquisition and Processing :
Visualizations
References
- 1. This compound(532-24-1) 13C NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound [webbook.nist.gov]
- 4. massbank.eu [massbank.eu]
- 5. This compound [webbook.nist.gov]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. sc.edu [sc.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. epfl.ch [epfl.ch]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
The Tropane Alkaloid Scaffold: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Chemistry, Pharmacology, and Experimental Analysis of a Versatile Natural Product Core
The tropane (B1204802) alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing ring system, is a cornerstone of natural product chemistry and pharmacology.[1] Found predominantly in plants of the Solanaceae (nightshade) family, this chemical framework is the basis for a diverse array of compounds with potent physiological effects.[2] Notable members include the anticholinergic agents atropine (B194438) and scopolamine (B1681570), used in medicine for centuries, and the stimulant cocaine.[1][3] This guide provides a comprehensive technical overview of the tropane alkaloid scaffold, including its biosynthesis, pharmacological activity, and detailed experimental protocols for its study, tailored for researchers and professionals in drug development.
Core Chemical Structure and Biosynthesis
The characteristic 8-azabicyclo[3.2.1]octane ring is the defining feature of tropane alkaloids.[4] The biosynthesis of this core structure originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine.[2] A key committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[2] The resulting N-methylputrescine is then oxidatively deaminated and cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a crucial intermediate.[2] Subsequent enzymatic steps lead to the formation of tropinone, a key branch point from which various tropane alkaloids are derived.[2][5] For instance, this compound is reduced by two stereospecific reductases, this compound reductase I (TR-I) and this compound reductase II (TR-II), to produce tropine (B42219) and pseudotropine, respectively, which serve as precursors for different classes of tropane alkaloids.[5]
Pharmacological Activity and Quantitative Data
Tropane alkaloids exert their pharmacological effects primarily through interaction with neurotransmitter receptors. Hyoscyamine and scopolamine are potent competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), while cocaine's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT).[6][7] The affinity of these compounds for their respective targets is a critical determinant of their potency and clinical utility.
Muscarinic Acetylcholine Receptor Antagonists
Atropine (a racemic mixture of hyoscyamine) and scopolamine are non-selective antagonists at the five subtypes of muscarinic receptors (M1-M5).[6][8] Their binding affinities, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), have been determined in various studies.
| Alkaloid | Receptor Subtype | Binding Affinity (Ki/IC50) | Notes |
| Atropine | M1 | High Affinity | Atropine generally displays high affinity for M1, M2, and M3 subtypes, with weaker affinity for M4 and M5.[9] |
| M2 | High Affinity | ||
| M3 | High Affinity | ||
| Scopolamine | M1-M4 | Strong Affinity | Scopolamine shows strong affinity for M1-M4 receptors, with comparatively weaker affinity for the M5 subtype.[9] |
| M5 | Weaker Affinity | ||
| N-methylatropine | Muscarinic (general) | IC50 < 100 pM | Quaternary derivatives show very high binding affinity.[10][11] |
| N-methylscopolamine | Muscarinic (general) | IC50 < 300 pM | Quaternary derivatives show very high binding affinity.[10][11] |
Note: Specific Ki values can vary between studies and experimental conditions. The terms "High," "Strong," and "Weaker" are used to represent the general trends reported in the literature.
Dopamine Transporter (DAT) Inhibitors
Cocaine binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and leading to its stimulant effects.[7] The binding affinity of cocaine and its analogs to DAT is a key parameter in understanding their psychoactive properties.
| Compound | Binding Affinity (Ki/Kd) | Notes |
| Cocaine | Ki for DAT-WT = 0.20 µM | A relatively weak inhibitor of DAT.[12] |
| Kd = 7 nM | A high-affinity binding site for cocaine has been associated with the brain acid soluble protein 1 (BASP1).[13] |
Signaling Pathways
The interaction of tropane alkaloids with their target receptors initiates a cascade of intracellular signaling events. The antagonism of muscarinic receptors by atropine and scopolamine blocks the downstream effects of acetylcholine, while the inhibition of the dopamine transporter by cocaine potentiates dopamine signaling.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into two main families based on their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[14]
-
M1/M3/M5 Receptor Signaling (Gq/11-coupled): Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Antagonism by tropane alkaloids blocks this cascade.
-
M2/M4 Receptor Signaling (Gi/o-coupled): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is also blocked by tropane alkaloid antagonists.
Experimental Protocols
The study of tropane alkaloids requires robust methods for their extraction from plant matrices and subsequent analysis.
General Workflow for Tropane Alkaloid Extraction and Analysis
Detailed Methodology: Acid-Base Liquid-Liquid Extraction from Datura species
This protocol is a standard method for the selective extraction of tropane alkaloids from plant material.
-
Maceration and Initial Extraction:
-
Weigh 20 g of dried, powdered Datura plant material.
-
Macerate the powder in a solvent system of chloroform (B151607), methanol (B129727), and 25% ammonia (B1221849) (15:15:1 v/v/v) for one hour at room temperature with stirring.[15]
-
Filter the mixture and collect the liquid extract.
-
-
Acidification:
-
Evaporate the organic solvent from the filtrate to obtain a residue.
-
Dissolve the residue in 20 mL of 1N sulfuric acid.[15]
-
Transfer the acidic solution to a separatory funnel and wash twice with 20 mL of diethyl ether to remove non-basic impurities. Discard the ether layers.
-
-
Basification:
-
Collect the aqueous layer and make it alkaline by adding concentrated ammonia solution until the pH is basic (check with litmus (B1172312) paper).[16]
-
-
Final Extraction:
-
Extract the basified aqueous solution three times with 20 mL of chloroform.[16] The freebase alkaloids will partition into the chloroform layer.
-
Combine the chloroform extracts.
-
-
Drying and Concentration:
-
Dry the combined chloroform extracts over anhydrous sodium sulfate (B86663).
-
Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.
-
Detailed Methodology: Quantification by HPLC-MS/MS
This protocol describes a typical method for the quantitative analysis of atropine and scopolamine in plant extracts.
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water.[17]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is commonly used.[18]
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol is typical.
-
Flow Rate: Typically around 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: A triple quadrupole (QqQ) or time-of-flight (ToF) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte.
-
Data Analysis: Quantify the alkaloids by comparing the peak areas from the sample to a calibration curve generated from certified reference standards.
-
This guide provides a foundational understanding of the tropane alkaloid scaffold for professionals in drug discovery and development. The unique chemical structure, potent pharmacological activities, and well-established analytical methods make this class of compounds a continued source of interest for therapeutic innovation.
References
- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 9. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 11. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Biosynthesis of Tropinone from Ornithine: A Technical Guide for Researchers
Abstract
Tropinone is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant tropane (B1204802) alkaloids, including atropine (B194438) and scopolamine. Understanding its biosynthetic pathway is critical for advancements in metabolic engineering and synthetic biology to enhance the production of these valuable compounds. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, commencing from the precursor amino acid, L-ornithine. It details the enzymatic steps, presents key quantitative data, outlines comprehensive experimental protocols for pathway analysis, and includes a visual representation of the metabolic cascade. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug development.
The Biosynthetic Pathway from Ornithine to this compound
The formation of the characteristic 8-azabicyclo[3.2.1]octane core of this compound begins with the amino acid L-ornithine and proceeds through a series of five key enzymatic steps, primarily occurring in the roots of tropane alkaloid-producing plants, such as those in the Solanaceae family.[1][2] The pathway involves decarboxylation, methylation, oxidation, and two distinct ring formations.
Step 1: Decarboxylation of Ornithine to Putrescine
The pathway is initiated by the enzyme Ornithine Decarboxylase (ODC) , which catalyzes the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent decarboxylation of L-ornithine to produce the diamine putrescine and carbon dioxide.[3][4] This step is often considered a rate-limiting reaction in the biosynthesis of polyamines and related alkaloids.[3]
-
Substrate: L-Ornithine
-
Enzyme: Ornithine Decarboxylase (ODC, EC 4.1.1.17)
-
Product: Putrescine
Step 2: Methylation of Putrescine
Putrescine is then N-methylated by Putrescine N-methyltransferase (PMT) . This enzyme transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine.[5][6] This is the first committed step in the pathway leading specifically to tropane alkaloids.[5]
-
Substrate: Putrescine, S-adenosyl-L-methionine (SAM)
-
Enzyme: Putrescine N-methyltransferase (PMT, EC 2.1.1.53)
-
Product: N-methylputrescine, S-adenosyl-L-homocysteine
Step 3: Oxidative Deamination of N-methylputrescine
The enzyme N-methylputrescine Oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of the primary amino group of N-methylputrescine.[7][8] This reaction consumes oxygen and water to produce 4-methylaminobutanal, alongside ammonia (B1221849) and hydrogen peroxide.[7]
-
Substrate: N-methylputrescine
-
Enzyme: N-methylputrescine Oxidase (MPO, EC 1.4.3.10)
-
Product: 4-methylaminobutanal
Step 4: Formation of the N-methyl-Δ¹-pyrrolinium Cation
The product of the MPO reaction, 4-methylaminobutanal, exists in equilibrium with its cyclized iminium form, the N-methyl-Δ¹-pyrrolinium cation. This intramolecular cyclization occurs spontaneously and does not require an enzyme.[9][10] This cation forms the first (pyrrolidine) ring of the tropane skeleton.
-
Substrate: 4-methylaminobutanal
-
Process: Spontaneous intramolecular cyclization
-
Product: N-methyl-Δ¹-pyrrolinium cation
Step 5: Formation of the Bicyclic Tropane Core
The final steps to form the bicyclic this compound structure involve two recently discovered enzymes.[2][11]
-
Pyrrolidine (B122466) Ketide Synthase (PYKS): This atypical type III polyketide synthase catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA.[2][11] This reaction proceeds through a non-canonical mechanism to form the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[2]
-
This compound Synthase (CYP82M3): This cytochrome P450 enzyme catalyzes the final ring closure.[2][12] The reaction involves oxidation of the pyrrolidine ring, followed by an intramolecular condensation (Mannich-type reaction) and decarboxylation to yield this compound, the first bicyclic intermediate in the pathway.[2][13]
-
Substrates: N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA
-
Enzyme 1: Pyrrolidine Ketide Synthase (PYKS)
-
Intermediate: 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid
-
Enzyme 2: this compound Synthase (a CYP450, CYP82M3)
-
Product: this compound
Pathway Visualization
The following diagram illustrates the sequential enzymatic conversions from ornithine to this compound.
Caption: The enzymatic cascade from L-Ornithine to the bicyclic this compound.
Quantitative Data Summary
This table summarizes the available kinetic parameters for the enzymes involved in the this compound biosynthesis pathway from various plant sources. Note that kinetic properties can vary based on the specific plant species and experimental conditions.
| Enzyme | Source Organism | Substrate(s) | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Citation(s) |
| ODC | Anisodus luridus | L-Ornithine | 150.3 ± 13.5 | 1.12 ± 0.03 (µmol/mg/min) | 0.94 ± 0.02 | ~8.0 | ~30 | [3] |
| ODC | Datura stramonium | L-Ornithine | 128.5 ± 11.7 | 0.81 ± 0.02 (µmol/mg/min) | 0.67 ± 0.02 | ~8.0 | ~30 | [3] |
| ODC | Atropa belladonna | L-Ornithine | 150 | N/A | N/A | ~8.0 | ~30 | [3][14] |
| ODC | Hyoscyamus niger | L-Ornithine | 120 | N/A | N/A | ~8.0 | ~30 | [3][14] |
| PMT | Datura stramonium | Putrescine | 119 ± 2.74 | N/A | 4.48 x 10⁻³ | ~8.0 | ~37 | [15][16] |
| PMT | Datura stramonium | SAM | 56 ± 4.45 | N/A | 4.48 x 10⁻³ | ~8.0 | ~37 | [15][16] |
| MPO | Nicotiana tabacum | N-Methylputrescine | 39 ± 6 | 100 ± 4 (pkat/mg) | N/A | ~7.4 | N/A | [7][17] |
| PYKS | Atropa belladonna | N/A | N/A | N/A | N/A | N/A | N/A | [2] |
| CYP82M3 | Atropa belladonna | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | ~12.5 | N/A | N/A | N/A | N/A | [18] |
N/A: Data not available in the cited sources. Kinetic data for PYKS is limited due to its complex and atypical reaction mechanism.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of the enzymes in the this compound pathway, as well as for the extraction and quantification of key metabolites.
Recombinant Enzyme Expression and Purification
Objective: To produce purified, active enzymes for in vitro assays and kinetic characterization. E. coli is a common host for ODC, PMT, and MPO, while yeast (Saccharomyces cerevisiae) is often required for functional expression of cytochrome P450s like CYP82M3.
Protocol: Expression of ODC/PMT/MPO in E. coli
-
Gene Cloning: Synthesize or PCR-amplify the codon-optimized coding sequence of the target gene (e.g., AbODC). Clone the gene into a suitable bacterial expression vector, such as pET-28a(+) or pGEX, which provides an N-terminal His-tag or GST-tag, respectively, for affinity purification.
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic selection and incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume (e.g., 1 L) of LB medium.
-
Induction: Grow the large culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Harvesting: Continue to incubate at the lower temperature for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Purification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column (for His-tagged proteins). Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Protein concentration can be determined using a Bradford or BCA assay.
In Vitro Enzyme Activity Assays
Protocol: Ornithine Decarboxylase (ODC) Assay [3][14]
This assay measures the conversion of ornithine to putrescine.
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 500 µL containing: 100 mM Tris-HCl buffer (pH 8.0), 1 mM DTT, 50 µM pyridoxal phosphate (PLP), 1-10 µg of purified ODC enzyme, and varying concentrations of L-ornithine (e.g., 0.05 to 2 mM) for kinetic analysis.
-
Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of saturated sodium carbonate or by boiling.
-
Derivatization & Quantification: The product, putrescine, can be quantified by HPLC after derivatization with an agent like dansyl chloride or benzoyl chloride, which allows for fluorescent or UV detection, respectively.[19][20]
Protocol: Putrescine N-methyltransferase (PMT) Assay [15][21]
This assay measures the formation of N-methylputrescine.
-
Reaction Mixture: Prepare a reaction mixture (total volume 250 µL) containing: 20 mM HEPES buffer (pH 8.0), 2 mM DTT, 1 mM ascorbic acid, 1-10 µg of purified PMT, varying concentrations of putrescine (e.g., 10 µM to 10 mM), and a fixed concentration of S-adenosyl-L-[methyl-¹⁴C]-methionine (or non-radioactive SAM for LC-MS analysis).
-
Incubation: Start the reaction by adding the enzyme and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a strong base, such as 100 µL of 2 M NaOH.
-
Extraction & Quantification: Extract the radiolabeled N-methylputrescine product into an organic solvent (e.g., chloroform (B151607) or toluene-based scintillation cocktail) and quantify using liquid scintillation counting. Alternatively, for non-radioactive assays, quantify N-methylputrescine via HPLC-MS/MS.
Protocol: N-methylputrescine Oxidase (MPO) Assay [7]
This assay typically measures the production of hydrogen peroxide, a co-product of the reaction.
-
Reaction Mixture: Prepare a coupled-enzyme assay in a 96-well plate (200 µL total volume) containing: 100 mM potassium phosphate buffer (pH 7.0), 1 U/mL horseradish peroxidase, 0.5 mM 4-aminoantipyrine, 2 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT), 1-10 µg of purified MPO, and varying concentrations of N-methylputrescine.
-
Incubation: Initiate the reaction by adding the substrate, N-methylputrescine.
-
Quantification: Monitor the formation of the colored quinoneimine dye product by measuring the increase in absorbance at 550 nm over time using a plate reader at 37°C. The rate of color formation is proportional to MPO activity.
Metabolite Extraction and Quantification
Protocol: Extraction from Atropa belladonna Roots [22]
-
Sample Preparation: Harvest fresh plant roots, wash thoroughly, and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue and grind to a fine powder.
-
Extraction: Weigh approximately 100 mg of powdered root tissue into a 2 mL microcentrifuge tube. Add 1.5 mL of an acidic methanol (B129727) solution (e.g., methanol/water/formic acid, 80:19:1, v/v/v).
-
Homogenization: Vortex the mixture vigorously and sonicate for 30 minutes in a chilled water bath.
-
Clarification: Centrifuge the mixture at 14,000 x g for 20 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube. For comprehensive extraction, the pellet can be re-extracted, and the supernatants pooled.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol: Quantification by HPLC-MS/MS [19][23]
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and an internal standard (e.g., deuterated analogues).
-
Putrescine: m/z 89.1 → 72.1
-
N-methylputrescine: m/z 103.1 → 86.1
-
This compound: m/z 140.1 → 96.1
-
-
-
Quantification: Create a standard curve for each analyte using authentic standards. Spike samples with a known concentration of an internal standard prior to extraction to correct for matrix effects and variations in recovery. Calculate the concentration of each metabolite in the original sample based on the peak area ratios relative to the standard curve.
Conclusion
The elucidation of the this compound biosynthetic pathway from ornithine represents a significant achievement in plant biochemistry, revealing a unique interplay of classical and atypical enzymatic reactions. The recent identification of PYKS and CYP82M3 has filled a century-old gap in our understanding of tropane alkaloid formation. The data and protocols presented in this guide offer a robust framework for researchers to investigate this pathway further. Future efforts in characterizing the kinetics and structure of these enzymes, particularly the novel PYKS, will be instrumental in developing engineered microbial or plant systems for the sustainable and high-yield production of vital tropane-based pharmaceuticals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular evolution of N-methylputrescine oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 10. Scopolamine - Wikipedia [en.wikipedia.org]
- 11. This compound synthesis via an atypical polyketide synthase and P450-mediated cyclization [ideas.repec.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Part 1: Method Development for the Analysis of Polyamines by Derivatives with Benzoyl Chloride by HPLC Tandem Mass Spectrometry Part 2: Detection of Volatile Organic Compound Tracers in Human Breath [escholarship.org]
- 21. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 22. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Item - Putrescene, spermidine and spermine measurement by HPLC and LC-MS/MS using derivatives. - Public Library of Science - Figshare [plos.figshare.com]
An In-depth Technical Guide to the Core Enzymes of Tropinone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone is a pivotal intermediate in the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications, including hyoscyamine (B1674123) and scopolamine. The formation of the characteristic bicyclic tropane ring of this compound is a fascinating biochemical process that has been the subject of extensive research. This technical guide provides a comprehensive overview of the key enzymes involved in this compound biosynthesis, detailing their catalytic functions, kinetic properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the amino acid L-ornithine, which undergoes a series of enzymatic transformations to form the central intermediate, the N-methyl-Δ¹-pyrrolinium cation. This cation then serves as the substrate for the formation of the tropane ring. The key enzymes catalyzing these crucial steps are:
-
Putrescine N-methyltransferase (PMT): Initiates the pathway by methylating putrescine.
-
N-methylputrescine oxidase (MPO): Catalyzes the oxidative deamination of N-methylputrescine.
-
Atypical Polyketide Synthase (PYKS): A recently identified enzyme that plays a crucial role in forming the backbone of the this compound molecule.
-
Cytochrome P450 (CYP82M3): A key enzyme responsible for the final cyclization to form the this compound ring.
-
This compound Reductases (TR-I and TR-II): These enzymes catalyze the reduction of this compound to tropine (B42219) and pseudotropine, respectively, leading to the biosynthesis of various tropane alkaloids.
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative kinetic data for the key enzymes in this compound biosynthesis. This information is critical for understanding the efficiency and regulation of the pathway and for designing metabolic engineering strategies.
| Enzyme | Source Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (s⁻¹M⁻¹) | Reference(s) |
| Putrescine N-methyltransferase (PMT) | Nicotiana tabacum | Putrescine | 130 | - | - | [1] |
| S-adenosylmethionine | 18 | - | - | [1] | ||
| Pyrrolidine Ketide Synthase (AbPYKS) | Atropa belladonna | N-methyl-Δ¹-pyrrolinium cation | 10.4 | - | 1.17 x 10⁶ | [2] |
| Malonyl-CoA | ~12 | - | 8.48 x 10⁵ | [2] | ||
| This compound Reductase I (TR-I) | Datura stramonium | This compound | 775 | - | - | [3] |
| This compound Reductase II (TR-II) | Datura stramonium | This compound | 176 | - | - | [3] |
Note: "-" indicates that the data was not available in the cited sources.
Signaling Pathways and Regulatory Networks
The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to developmental cues and environmental stimuli. Jasmonates, a class of plant hormones, have been shown to play a significant role in upregulating the expression of genes encoding key biosynthetic enzymes, including PMT and hyoscyamine 6β-hydroxylase (H6H), which acts downstream of this compound.[4] The differential expression and regulation of these genes contribute to the variability in tropane alkaloid production among different plant species.[4]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in this compound biosynthesis.
Heterologous Expression and Purification of Recombinant Enzymes
A general workflow for obtaining purified recombinant enzymes for biochemical characterization is outlined below. This process typically involves cloning the gene of interest into an expression vector, transforming a suitable host (e.g., E. coli or Saccharomyces cerevisiae), inducing protein expression, and purifying the target protein using chromatography techniques.
Detailed Protocol for Heterologous Expression in E. coli
-
Gene Amplification and Cloning: Amplify the coding sequence of the target enzyme from cDNA using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the recombinant plasmid.
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the bound protein. Further purify the protein using size-exclusion chromatography if necessary.
-
Verification: Confirm the purity and size of the purified protein by SDS-PAGE.
Enzyme Activity Assays
Putrescine N-methyltransferase (PMT) Assay (HPLC-based)
This assay measures the formation of N-methylputrescine from putrescine and S-adenosylmethionine (SAM).
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), dithiothreitol (B142953) (DTT), putrescine, [¹⁴C-methyl]-SAM, and the purified PMT enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Extraction: Extract the radiolabeled N-methylputrescine into an organic solvent (e.g., chloroform).
-
Quantification: Quantify the amount of radioactive product using liquid scintillation counting. Alternatively, a non-radioactive assay can be performed, and the product can be derivatized and quantified by HPLC.[5][6][7][8]
N-methylputrescine oxidase (MPO) Assay (Spectrophotometric)
This assay measures the production of H₂O₂ during the oxidative deamination of N-methylputrescine.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.0), 4-aminoantipyrine, N,N-dimethylaniline, horseradish peroxidase, N-methylputrescine, and the MPO enzyme source (e.g., crude extract or purified protein).
-
Incubation: Incubate the reaction at 30°C.
-
Detection: Monitor the increase in absorbance at 550 nm, which corresponds to the formation of a colored product resulting from the peroxidase-coupled reaction.
Pyrrolidine Ketide Synthase (PYKS) Assay (LC-MS-based)
This assay measures the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.
-
Reaction Mixture: The assay contains potassium phosphate buffer (pH 8.0), malonyl-CoA, N-methyl-Δ¹-pyrrolinium cation, and the purified AbPYKS enzyme.[2]
-
Incubation: The reaction is incubated at 30°C.[2]
-
Analysis: The product is analyzed by liquid chromatography-mass spectrometry (LC-MS).[2]
Cytochrome P450 (CYP82M3) Assay (LC-MS-based)
This assay measures the formation of this compound from 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. The enzyme is typically assayed in microsomes prepared from heterologous expression systems like yeast.
-
Microsome Preparation: Prepare microsomes from yeast cells expressing CYP82M3.
-
Reaction Mixture: The assay contains microsomal protein in a buffer containing glycerol, Tris-HCl (pH 8.0), EDTA, NADPH, and the substrate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[2][9]
-
Incubation: The reaction is incubated for 1 hour at 30°C.[2][9]
-
Reaction Termination and Analysis: The reaction is stopped by heating, and the product this compound is quantified by LC-MS.[2][9]
This compound Reductase (TR-I and TR-II) Assay (Spectrophotometric)
This assay measures the NADPH-dependent reduction of this compound.
-
Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer (pH 6.2 for TR-I, pH 7.0 for TR-II), NADPH, this compound hydrochloride, and the purified TR enzyme.
-
Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Conclusion
The elucidation of the key enzymes in this compound biosynthesis represents a significant advancement in our understanding of plant secondary metabolism. The detailed kinetic data and experimental protocols presented in this guide provide a solid foundation for further research in this area. Future efforts in metabolic engineering, leveraging the knowledge of these core enzymes, hold the promise of enhancing the production of valuable tropane alkaloids for pharmaceutical applications. The continued exploration of the regulatory networks governing this pathway will further refine our ability to manipulate and optimize the production of these important natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Examination of the Robinson Tropinone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Robinson tropinone synthesis, first reported by Sir Robert Robinson in 1917, is a landmark achievement in the field of organic chemistry and total synthesis.[1][2][3][4][5][6] This reaction is renowned for its elegance, simplicity, and biomimetic approach, as it assembles the complex bicyclic structure of this compound from simple, acyclic precursors in a one-pot reaction.[1][4][5][7] this compound is a vital precursor for the synthesis of tropane (B1204802) alkaloids such as atropine, a critical anticholinergic agent, and cocaine.[1][3][4] The synthesis is a classic example of a tandem or domino reaction, involving a sequence of intramolecular and intermolecular Mannich reactions.[1][4][6] Initially, the yield was reported at 17%, but subsequent optimizations have improved it to over 90%.[1][4][5][8]
Detailed Reaction Mechanism
The synthesis of this compound proceeds through a remarkable cascade of reactions involving succinaldehyde, methylamine (B109427), and a synthetic equivalent of acetone (B3395972), typically acetonedicarboxylic acid.[1][2] The use of acetonedicarboxylic acid is advantageous over acetone due to the activating effect of the carboxylic acid groups, which facilitates the necessary enolate formation.[1][9] The overall process is characterized as an intramolecular "double Mannich" reaction.[1]
The mechanism unfolds in the following key steps:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic addition of methylamine to one of the aldehyde groups of succinaldehyde, followed by dehydration to form an imine.[1][8]
-
First Ring Closure: An intramolecular nucleophilic attack by the imine nitrogen onto the second aldehyde group results in the formation of a five-membered pyrrolidine (B122466) ring, generating an iminium cation intermediate.[9]
-
First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile and attacks the iminium cation. This intermolecular Mannich reaction forms the first carbon-carbon bond, linking the acetone equivalent to the pyrrolidine ring.[1][2][4]
-
Second Iminium Ion Formation: Following the first Mannich reaction, a new enolate and a new imine are formed through dehydration.[1][4]
-
Second (Intramolecular) Mannich Reaction: A second, intramolecular Mannich reaction occurs. The newly formed enolate attacks the iminium group within the same molecule, leading to the formation of the second ring and establishing the bicyclic tropane skeleton.[1][4]
-
Decarboxylation: The resulting tropinonedicarboxylic acid is unstable. Upon heating or acidification, it readily undergoes decarboxylation (loss of two CO2 molecules) to yield the final product, this compound.[1][10][11]
Caption: The reaction mechanism of the Robinson this compound synthesis.
Quantitative Data Summary
The yield of the Robinson this compound synthesis is highly dependent on the reaction conditions and the choice of the acetone equivalent. The use of acetonedicarboxylic acid or its salts significantly improves the yield compared to acetone alone, and controlling the pH is also critical for optimal results.[1][9]
| Reactant for C2-Bridge | Reaction Conditions | Reported Yield (%) | Reference(s) |
| Acetone | Aqueous solution | Small / Low | [7][9][11] |
| Acetonedicarboxylic Acid | Not specified | 17% (initial report) | [1][4][5][8] |
| Calcium Acetonedicarboxylate | Aqueous solution, 50 hours at room temp. | 42% (as dipiperonylidenethis compound derivative) | [6][10][11] |
| Acetonedicarboxylic Acid | "Physiological pH" (pH ~7) | 70-85% | [9] |
| Acetonedicarboxylic Acid | Subsequent improvements (unspecified) | >90% | [1][4][5][8] |
Experimental Protocols
The following is a representative protocol synthesized from Robinson's original 1917 publication and subsequent descriptions. This specific experiment resulted in a 42% yield.[10][11]
Objective: To synthesize this compound via the condensation of succindialdehyde, methylamine, and calcium acetonedicarboxylate.
Materials and Reagents:
-
Succindialdehyde solution
-
Calcium acetonedicarboxylate
-
Methylamine solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Apparatus for concentration in a high vacuum (e.g., rotary evaporator)
-
Apparatus for steam distillation
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine an aqueous solution of succindialdehyde with calcium acetonedicarboxylate.
-
Addition of Methylamine: Slowly add an aqueous solution of methylamine to the mixture.
-
Reaction Time: Allow the reaction mixture to stand at room temperature for an extended period (e.g., 48-72 hours) to ensure completion.[10][11]
-
Acidification: After the reaction is complete, filter the liquid and acidify it to Congo paper with hydrochloric acid.[10][11]
-
Concentration: Concentrate the acidified solution in a high vacuum. Note that this step may cause excessive frothing.[11]
-
Basification and Isolation: Render the residue alkaline with sodium hydroxide. Isolate the this compound from the mixture by steam distillation.[11]
-
Derivatization for Confirmation (Optional but Recommended): The presence and yield of this compound can be confirmed by converting it to its dipiperonylidenethis compound derivative. This is achieved by reacting the product with piperonal (B3395001) in an alcoholic solution of potassium hydroxide, which produces characteristic colorful crystals.[10]
Caption: A typical experimental workflow for the Robinson this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Page loading... [guidechem.com]
- 9. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 10. scribd.com [scribd.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: Willstätter Synthesis of Tropinone from Cycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overall Synthesis Overview
Willstätter's strategy involved a series of ring manipulations, functional group transformations, and finally, the crucial introduction of the nitrogen bridge to form the bicyclic tropane (B1204802) skeleton. The synthesis is a classic example of the challenges faced by early 20th-century chemists, who lacked the advanced analytical and synthetic methods available today.[5] The overall yield for this multi-step sequence was a mere 0.75%.[1][2][3][4]
Quantitative Data Summary
Due to the historical nature of this synthesis, detailed quantitative data for each of the 15 steps are not well-documented in modern accessible literature. The following table summarizes the known overall quantitative aspects of the Willstätter synthesis.
| Parameter | Value | Reference(s) |
| Starting Material | Cycloheptanone (B156872) | [1][2][3] |
| Final Product | Tropinone | [1][2][3] |
| Number of Steps | ~15 | [3] |
| Overall Yield | 0.75% | [1][2][3][4] |
Synthetic Pathway and Logic
The general logic of the Willstätter synthesis involves the systematic conversion of the seven-membered carbocycle of cycloheptanone into the bridged bicyclic system of this compound. While detailed experimental protocols for each step are not available, the sequence of key intermediates provides insight into the synthetic strategy. The workflow diagram below illustrates the major transformations. The process begins with the functionalization of cycloheptanone and proceeds through a series of intermediates to build the necessary features for the final cyclization to form the tropane core.
Caption: High-level workflow of the Willstätter synthesis of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for Richard Willstätter's original 1901 synthesis of this compound from cycloheptanone are not available in modern chemical literature. The original publication in Justus Liebigs Annalen der Chemie would contain the experimental details as understood at the time, but these are not readily accessible or translated into modern protocol formats. The synthesis was described as a convoluted and multi-step process.[3][5]
The general sequence of transformations involved:
-
Conversion of cycloheptanone to cycloheptene.
-
A series of brominations and eliminations to introduce unsaturation and functional handles.
-
Oxidative cleavage of the ring.
-
Introduction of the nitrogen atom via an amine.
-
Multiple steps to form the pyrrolidine (B122466) ring and close the bicyclic system to form the tropane skeleton.
It is important to highlight that this synthesis is primarily of historical and academic interest. For practical applications, the later synthesis developed by Sir Robert Robinson in 1917 is far more efficient, proceeding in a one-pot reaction with significantly higher yields.[1][2]
Logical Relationships in the Synthesis
The core challenge of this synthesis is the strategic introduction of the nitrogen bridge across the seven-membered ring of cycloheptanone. The logical flow of the synthesis, therefore, revolves around creating the appropriate functional groups on the carbocyclic frame to enable the formation of the N-methylpyrrolidine ring and its fusion to the remaining carbon chain to form the bicyclic tropane structure.
Caption: Logical flow of the Willstätter synthesis of this compound.
Conclusion
The Willstätter synthesis of this compound from cycloheptanone stands as a monumental achievement in the history of organic synthesis. While its practical application is superseded by more modern and efficient methods, its study provides valuable insights into the evolution of synthetic strategy and the ingenuity of early chemists. The lack of detailed, step-by-step protocols in modern literature underscores the complexity and historical context of this groundbreaking work. Researchers interested in the practical synthesis of this compound are directed towards the well-documented and high-yielding Robinson-Mannich reaction.
References
Application Notes and Protocols for the One-Pot Synthesis of Tropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-pot synthesis of tropinone, first brilliantly executed by Sir Robert Robinson in 1917, stands as a landmark in organic synthesis and biomimetic chemistry.[1] This reaction's elegance lies in its convergence, assembling the complex bicyclic tropane (B1204802) skeleton from simple, acyclic precursors in a single step. The synthesis is a classic example of a tandem or domino reaction, involving a series of intramolecular Mannich reactions. This compound itself is a vital precursor for the synthesis of numerous tropane alkaloids, including atropine (B194438) and cocaine, which have significant applications in medicine.
This document provides detailed application notes and protocols for the one-pot synthesis of this compound, summarizing key reaction conditions and offering a step-by-step experimental procedure based on Robinson's seminal work and subsequent optimizations.
Data Presentation: Reaction Conditions and Yields
The yield of the one-pot this compound synthesis is highly dependent on the reaction conditions, particularly the choice of reagents and the pH of the reaction medium. The following table summarizes the quantitative data from key studies:
| Reactants | Solvent/Conditions | Yield (%) | Reference |
| Succinaldehyde (B1195056), Methylamine (B109427), Acetonedicarboxylic Acid | Aqueous solution, cooled in ice-water, reaction allowed to proceed for three days, followed by acidification. | 42% | Robinson, 1917[1][2][3] |
| Succinaldehyde, Methylamine, Acetone | Aqueous solution. | Low | Robinson, 1917[3] |
| Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | Reaction conducted at pH 7. | 70-85% | Schöpf et al.[4] |
| Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | pH optimized to 5, reaction at room temperature for 72 hours. | ~80% | Schöpf (as reported in secondary source)[5] |
| Succinaldehyde, Methylamine, Ethyl Acetonedicarboxylate | Alcoholic solution, cooled in ice-water, gradual addition of methylamine. | Not specified | Robinson, 1917[3][6] |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of this compound based on the classical Robinson synthesis.
Materials and Reagents:
-
Succinaldehyde solution (prepared in situ or from a commercial source)
-
Acetonedicarboxylic acid
-
Methylamine solution
-
Calcium carbonate (precipitated)
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., diethyl ether or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask of appropriate size, dissolve acetonedicarboxylic acid (6.0 g) in water (75 mL).
-
To this solution, add a sufficient excess of precipitated calcium carbonate to neutralize the acid.
-
Cool the mixture in an ice-water bath.
-
In a separate beaker, prepare a solution of methylamine (3.0 g) in water (10 mL).
-
Slowly add the methylamine solution to the cold acetonedicarboxylic acid solution.
-
To this mixture, add an aqueous solution of succinaldehyde (containing approximately 2.42 g of the dialdehyde).
-
-
Reaction:
-
Allow the reaction mixture to stand at room temperature for a period of three days to ensure the completion of the condensation reactions.
-
-
Acidification and Decarboxylation:
-
After the reaction period, acidify the liquid to Congo red paper with hydrochloric acid.
-
Concentrate the acidified solution under reduced pressure (in a high vacuum). This step will be accompanied by frothing.
-
The acidification followed by concentration (and gentle heating if necessary) facilitates the decarboxylation of the intermediate this compound dicarboxylic acid to yield this compound.
-
-
Work-up and Isolation:
-
Dissolve the residue in a minimal amount of water and render the solution alkaline with sodium hydroxide.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain crude this compound.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or by conversion to a crystalline derivative (such as the picrate (B76445) or dipiperonylidene derivative) followed by regeneration of the free base.
-
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Handle all chemicals with care, consulting their respective Material Safety Data Sheets (MSDS) before use.
-
Use caution when working with vacuum systems.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of this compound & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 6. vanilla47.com [vanilla47.com]
Application Notes and Protocols for the Synthesis of Tropinone Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of tropinone derivatives as potential anticancer agents. The information is compiled from recent studies and is intended to guide researchers in this promising area of drug discovery.
Introduction
This compound, a natural tropane (B1204802) alkaloid, serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its rigid bicyclic structure provides a unique three-dimensional framework that can be functionalized to interact with various biological targets. Recent research has focused on the development of this compound derivatives as anticancer agents, with several compounds demonstrating significant cytotoxic activity against a range of cancer cell lines. These derivatives often incorporate pharmacologically active moieties, such as α,β-unsaturated ketones or thiazole (B1198619) rings, to enhance their anticancer potential.[1][2][3] The mechanism of action for some of these derivatives has been linked to the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[3][4][5]
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activities of two distinct series of this compound derivatives against various human cancer cell lines. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activities of α,β-Unsaturated Ketone this compound Derivatives [1]
| Derivative | HL-60 (Leukemia) | A-549 (Lung) | SMMC-7721 (Liver) | MCF-7 (Breast) | SW480 (Colon) |
| 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 |
| 4 | >40 | >40 | >40 | >40 | >40 |
| 5 | 24.51 | 31.27 | 29.83 | 21.45 | 23.64 |
| 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 |
| 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 |
| 10 | 21.34 | 28.76 | 25.43 | 23.89 | 20.11 |
| 14 | 28.97 | >40 | 35.43 | 29.87 | 31.24 |
| 15 | 31.23 | >40 | 38.98 | 33.45 | 35.67 |
| 16 | 25.78 | 36.54 | 31.23 | 28.97 | 29.87 |
| Cisplatin (DDP) | 4.56 | 15.89 | 10.23 | 20.14 | 18.76 |
Table 2: Antiproliferative Activity of this compound-Thiazole Hybrids [2]
| Derivative | RPMI 8226 (Multiple Myeloma) | A549 (Lung) | MDA-MB-231 (Breast) | B16-F10 (Melanoma) |
| 3a | 15.85 | 30.99 | 2.26 | 1.51 |
| 3b | 42.19 | 132.7 | 2.90 | 2.98 |
| 3c | 31.70 | 74.93 | 2.65 | 3.03 |
| 3d | 19.95 | 45.71 | 2.50 | 2.14 |
| 3e | >100 | >100 | 2.87 | 2.56 |
| 3f | >100 | >100 | 2.45 | 2.01 |
| 3g | 25.12 | 60.26 | 2.33 | 1.89 |
| 3h | >100 | >100 | 2.78 | 2.43 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their cytotoxic activity.
Protocol 1: General Synthesis of α,β-Unsaturated Ketone this compound Derivatives[1]
This protocol describes a Claisen-Schmidt condensation reaction to introduce α,β-unsaturated ketone moieties to the this compound scaffold.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Hydrochloric acid (HCl) solution (5%)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium carbonate (Na2CO3) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a 10% aqueous solution of NaOH.
-
In a separate flask, dissolve the corresponding substituted aromatic aldehyde (2.2 equivalents) in ethanol.
-
Slowly add the aldehyde solution to the this compound solution at 0°C with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a 5% HCl solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated Na2CO3 solution and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final this compound derivative.
Protocol 2: Synthesis of this compound-Thiazole Hybrids[2]
This protocol outlines the synthesis of this compound-thiazole hybrid compounds. The synthesis involves the reaction of a this compound-derived intermediate with substituted thiosemicarbazides.
Materials:
-
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetohydrazide
-
Substituted isothiocyanates
-
Ethanol
-
Phosphorus oxychloride (POCl3)
Procedure:
-
A mixture of 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetohydrazide (1 equivalent) and the appropriate substituted isothiocyanate (1.1 equivalents) in ethanol is heated under reflux for 4-6 hours.
-
The reaction mixture is cooled, and the resulting solid (thiosemicarbazide intermediate) is filtered, washed with ethanol, and dried.
-
The dried thiosemicarbazide (B42300) intermediate is then treated with phosphorus oxychloride and heated under reflux for 3-5 hours.
-
After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to give the final this compound-thiazole hybrid.
Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)[1]
This protocol describes the use of the MTS assay to determine the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480)
-
RPMI-1640 medium or other appropriate cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin (B12071052) solution
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent
-
Microplate reader
Procedure:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of this compound derivatives.
References
- 1. Synthesis and Cytotoxicity Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies [mdpi.com]
- 3. This compound-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Tropinone as a Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone, a bicyclic alkaloid, serves as a versatile and privileged scaffold in medicinal chemistry. Its rigid [3.2.1] bicyclic structure provides a three-dimensional framework that can be strategically functionalized to create a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of the this compound scaffold in the development of anticancer, central nervous system (CNS)-active, and potentially antiviral agents.
This compound as a Scaffold for Anticancer Agents
The this compound core has been successfully utilized to develop potent anticancer agents. By introducing α,β-unsaturated ketone moieties and various substituted aromatic rings, researchers have synthesized derivatives with significant cytotoxic activity against a range of cancer cell lines.
Application Note: Development of this compound-Based Cytotoxic Agents
The introduction of arylmethylene groups at the C2 and C4 positions of the this compound scaffold via Claisen-Schmidt condensation has proven to be an effective strategy for generating compounds with potent cytotoxic properties. These α,β-unsaturated ketone derivatives are thought to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular stress and apoptosis. The nature and position of substituents on the aromatic rings play a crucial role in modulating the cytotoxic potency and selectivity of these compounds.
Quantitative Data: Cytotoxic Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative this compound derivatives against various human cancer cell lines.
| Derivative | Structure | HL-60 (Leukemia) | A-549 (Lung) | SMMC-7721 (Hepatoma) | MCF-7 (Breast) | SW480 (Colon) | Reference |
| 1 | 2,4-bis(phenylmethylene)-tropinone | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 | [1] |
| 6 | 2,4-bis(3-bromophenylmethylene)-tropinone | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 | [1] |
| 9 | 2,4-bis(2-methoxyphenylmethylene)-tropinone | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 | [1] |
| 3a | This compound-thiazole hybrid | 42.19 (RPMI 8226) | 132.7 | - | 2.26 (MDA-MB-231) | - | [2] |
| Cisplatin (DDP) | Positive Control | ~5.0 | ~10.0 | 13.86 | ~8.0 | ~12.0 | [1] |
Experimental Protocols
This protocol describes a general procedure for the synthesis of this compound derivatives bearing arylmethylene groups at the C2 and C4 positions.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of NaOH.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the corresponding aromatic aldehyde (2.2 eq) in ethanol.
-
Slowly add the aldehyde solution to the this compound solution at 0 °C over 20 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 5% HCl solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated Na₂CO₃ solution and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 2,4-bis(arylmethylene)-tropinone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., cisplatin) as a positive control.
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The cytotoxic effects of many this compound derivatives are mediated through the induction of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: Workflow for synthesis and evaluation of anticancer this compound derivatives.
This compound as a Scaffold for CNS-Active Agents
The rigid tropane (B1204802) framework mimics the conformation of several neurotransmitters, making it an ideal scaffold for designing ligands that target CNS receptors and transporters. Derivatives of this compound have been explored for their potential as antidepressants, psychostimulants, and treatments for neurodegenerative diseases.
Application Note: this compound Derivatives as Serotonin (B10506) Reuptake Inhibitors
By modifying the this compound scaffold, researchers have developed potent and selective serotonin reuptake inhibitors (SSRIs). These compounds block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant drugs. Structure-activity relationship (SAR) studies have shown that modifications at the C2, C3, and N8 positions of the tropane ring significantly influence the potency and selectivity for SERT.
Quantitative Data: Serotonin Transporter Inhibition by Tropane Analogs
The following table presents data on the inhibition of serotonin transporter (SERT) by various tropane analogs.
| Compound | Structure | SERT Inhibition (% at 10 µM) | Reference |
| Cocaine | Prototypical tropane | ~50% | [3] |
| Benztropine | Tropane derivative | ~75% | [3] |
| UCD0184 | Novel tropane analog | ~95% | [3] |
| Scopolamine | Natural tropane alkaloid | ~60% | [3] |
Experimental Protocols
This protocol describes the synthesis of tropane analogs by reacting this compound with substituted indoles.
Materials:
-
This compound
-
Substituted indoles
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Solvent (e.g., dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the substituted indole (B1671886) (1.1 eq).
-
Add the acid catalyst dropwise at room temperature.
-
Stir the reaction mixture at room temperature or under reflux, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound-indole derivative.
-
Characterize the product using spectroscopic techniques.
This protocol details a method for assessing the ability of this compound derivatives to inhibit serotonin uptake in cells expressing the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Complete culture medium
-
Poly-D-lysine coated 96-well plates
-
[³H]Serotonin (radiolabeled serotonin)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Seed hSERT-expressing HEK293 cells onto poly-D-lysine coated 96-well plates and grow to confluency.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 20 minutes) at 37 °C.
-
Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration in the nanomolar range.
-
Incubate for a short period (e.g., 10 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer or scintillation cocktail.
-
Measure the amount of radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition of [³H]Serotonin uptake for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound.
Signaling Pathway and Experimental Workflow
This compound-based SSRIs exert their effects by modulating serotonergic signaling in the brain.
Caption: Mechanism of action of this compound-based SSRIs at the synapse.
Caption: Drug discovery workflow for CNS-active this compound derivatives.
This compound as a Scaffold for Antiviral Agents
While the broader class of tropane alkaloids has been investigated for various biological activities, specific and detailed research on this compound-scaffold derivatives as antiviral agents is not as extensively documented in the current scientific literature. Some studies have explored the antiviral properties of related tropolone (B20159) compounds against viruses such as Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV). However, tropolones possess a different core structure from this compound.
Further research is warranted to explore the potential of the this compound scaffold in the development of novel antiviral therapeutics. The structural rigidity and the possibility for diverse functionalization make this compound an attractive starting point for the design of compounds that could potentially inhibit viral entry, replication, or other key stages of the viral life cycle. Future studies in this area would require the synthesis of novel this compound derivatives and their screening in relevant antiviral assays.
Conclusion
The this compound scaffold is a valuable platform in medicinal chemistry, enabling the development of a wide range of bioactive compounds. Its utility has been clearly demonstrated in the discovery of potent anticancer and CNS-active agents. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this versatile chemical framework. While its application in antiviral drug discovery is less established, the structural features of this compound suggest that this is a promising area for future investigation.
References
- 1. Synthesis and Cytotoxicity Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Tropinone in Agricultural Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone, a bicyclic alkaloid with the formula C₈H₁₃NO, serves as a versatile precursor in the synthesis of a wide range of biologically active compounds.[1][2] While renowned for its role in the pharmaceutical industry as a key intermediate for tropane (B1204802) alkaloids like atropine (B194438) and cocaine, this compound and its derivatives also present significant, albeit less commercially exploited, applications in agricultural chemistry.[3][4][5] This document outlines the current understanding and experimental protocols related to the use of this compound in the development of insecticides, and touches upon its potential as a scaffold for herbicides and plant growth regulators.
Insecticidal Applications
Recent studies have demonstrated the direct insecticidal activity of this compound, indicating its potential as a lead compound for the development of novel bio-insecticides.
Quantitative Data
A notable study investigated the efficacy of this compound against the melon thrips (Thrips palmi), a significant agricultural pest. The lethal concentration (LC₅₀) values were determined, providing a quantitative measure of its insecticidal potency.
| Compound | Target Pest | Exposure Time | LC₅₀ (µg/mL) |
| This compound | Thrips palmi (larvae) | 24 hours | 1187.9[1] |
| This compound | Thrips palmi (larvae) | 48 hours | 686.9[1] |
Experimental Protocol: Insecticidal Bioassay of this compound
This protocol is adapted from the methodology used to assess the insecticidal activity of this compound against Thrips palmi larvae.[1]
Objective: To determine the lethal concentration (LC₅₀) of this compound against a target insect pest.
Materials:
-
This compound
-
Acetamiprid (B1664982) (as positive control)
-
Distilled water
-
Surfactant (e.g., Tween 80)
-
Micropipettes
-
Vials or petri dishes
-
Leaf discs (from host plant of the target insect)
-
Fine camel hair brush
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (if necessary) and then dilute with distilled water to create a series of concentrations (e.g., 500, 750, 1000, 1250, 1500, and 2000 µg/mL).[1]
-
Add a small amount of surfactant to each solution to ensure even spreading on the leaf surface.
-
Prepare a positive control solution of a known insecticide (e.g., acetamiprid at 5-50 µg/mL).[1]
-
A negative control (distilled water with surfactant) should also be prepared.
-
-
Treatment of Leaf Discs:
-
Dip leaf discs of a suitable size into each test solution for a uniform duration (e.g., 30 seconds).
-
Allow the treated leaf discs to air-dry.
-
-
Insect Exposure:
-
Place the treated leaf discs into the vials or petri dishes.
-
Carefully transfer a known number of insect larvae (e.g., 10-20) onto each leaf disc using a fine camel hair brush.
-
-
Incubation and Observation:
-
Maintain the vials/petri dishes in an incubator under controlled conditions (temperature, humidity, and light).
-
Record the number of dead larvae at specified time points (e.g., 24 and 48 hours).[1]
-
-
Data Analysis:
-
Correct the mortality data for any deaths in the control group using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to determine the LC₅₀ values and their 95% confidence limits.[1]
-
Mechanism of Action (Proposed)
The precise mechanism of this compound's insecticidal action is not yet fully elucidated. However, in silico studies suggest that this compound can interact with physiologically important proteins in insects. Molecular docking studies on Thrips palmi have indicated that this compound may bind to enzymes such as Cathepsin B, potentially disrupting key physiological processes.[1]
Potential Applications as Herbicides and Plant Growth Regulators
While specific, commercialized examples of this compound-derived herbicides and plant growth regulators are not well-documented in publicly available literature, the tropane alkaloid scaffold is recognized for these activities.[2][4] this compound's reactive ketone group and bicyclic structure make it an attractive starting material for the synthesis of a diverse library of derivatives for screening for such properties.
General Synthetic Protocol for this compound Derivatives
The following is a general protocol for the synthesis of α,β-unsaturated ketone derivatives of this compound, which can be adapted to generate a variety of compounds for herbicidal and plant growth regulator screening. This protocol is based on the Claisen-Schmidt condensation reaction.
Objective: To synthesize a library of this compound derivatives for biological screening.
Materials:
-
This compound
-
Various aldehydes or ketones
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol (B145695) or other suitable solvent
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH to the flask and stir.
-
In a separate flask, dissolve the desired aldehyde or ketone in ethanol.
-
-
Reaction:
-
Slowly add the aldehyde/ketone solution to the this compound solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir for a specified time, monitoring its progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
-
Characterization:
-
Characterize the purified derivative using analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure.
-
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the application of this compound in agricultural chemistry, the following diagrams are provided.
Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for determining the insecticidal efficacy of this compound.
General Workflow for Synthesis and Screening of this compound Derivatives
Caption: General workflow for developing novel agrochemicals from this compound.
Conclusion
This compound presents a valuable scaffold for the development of new agrochemicals. While its insecticidal properties are beginning to be quantitatively understood, further research is needed to explore its full potential in developing novel herbicides and plant growth regulators. The protocols and workflows provided herein offer a foundation for researchers to further investigate the applications of this compound in agricultural chemistry.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102993197A - this compound derivative, and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Reduction of Tropinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic reduction of tropinone to its stereoisomers, tropine (B42219) and pseudotropine. This biotransformation is a key step in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. The protocols provided are intended to serve as a guide for researchers in the fields of biochemistry, natural product synthesis, and drug development.
Introduction
The enzymatic reduction of this compound is a stereospecific reaction catalyzed by two distinct NADPH-dependent enzymes: this compound Reductase I (TRI) and this compound Reductase II (TRII). These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. TRI catalyzes the reduction of this compound to tropine (3α-tropanol), which is a precursor for the synthesis of important anticholinergic drugs like atropine (B194438) and scopolamine. TRII, on the other hand, produces pseudotropine (3β-tropanol), a precursor for calystegines. The stereospecificity of these enzymes makes them valuable biocatalysts for the targeted synthesis of tropane alkaloid derivatives.
Data Presentation
The following tables summarize the kinetic parameters and optimal reaction conditions for this compound Reductase I (TRI) and this compound Reductase II (TRII) from various plant sources. These data have been compiled from studies on heterologously expressed and purified recombinant enzymes.
Table 1: Kinetic Parameters of this compound Reductase I (TRI) for this compound
| Enzyme Source | Km (mM) | kcat (s-1) | Optimal pH |
| Withania somnifera | - | 16.74 | 6.7 |
| Brugmansia arborea | 2.65 | 2.93 | 6.4 |
| Datura stramonium | 4.18 | 2.40 | 6.4 |
| Datura stramonium | 0.775 | - | 5.9 |
Note: '-' indicates data not available in the cited sources.
Table 2: Kinetic Parameters of this compound Reductase II (TRII) for this compound
| Enzyme Source | Km (mM) | kcat (s-1) | Optimal pH |
| Datura stramonium | 0.176 | - | 5.9 |
| Przewalskia tangutica | - | - | 6.8 |
| Hyoscyamus niger | - | - | 5.3 - 6.5 |
| Anisodus acutangulus | - | - | 6.2 |
| Solanum tuberosum | - | - | 5.0 |
| Datura stramonium | - | - | 4.5 |
Note: '-' indicates data not available in the cited sources. The optimal pH for TRII can vary significantly between plant species.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the enzymatic reduction of this compound, a key branching point in the biosynthesis of tropane alkaloids.
Developing Novel Tropane Alkaloids from Tropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of novel tropane (B1204802) alkaloids derived from the versatile precursor, tropinone. The protocols outlined below are intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents targeting a variety of physiological pathways.
Introduction
Tropane alkaloids, a class of bicyclic alkaloids, are renowned for their significant physiological effects and therapeutic applications. The tropane core structure, particularly as found in compounds derived from this compound, serves as a valuable scaffold in medicinal chemistry for the development of new drugs. Historically, tropane alkaloids like atropine (B194438) and scopolamine (B1681570) have been used for their anticholinergic properties. Modern synthetic efforts focus on modifying the this compound structure to create novel derivatives with improved potency, selectivity, and safety profiles for various targets, including muscarinic and nicotinic acetylcholine (B1216132) receptors.
Synthesis of Novel Tropane Alkaloids from this compound
The synthesis of novel tropane alkaloids typically begins with this compound, a commercially available or readily synthesized starting material. The classic Robinson synthesis of this compound itself is a landmark in organic chemistry, utilizing simple precursors to construct the complex bicyclic system. From this compound, a variety of chemical transformations can be employed to generate a diverse library of novel compounds.
General Synthetic Workflow
The development of novel tropane alkaloids from this compound can be conceptualized in a multi-step workflow, starting from the synthesis of this compound itself, followed by modifications to introduce diversity, and finally purification and characterization.
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis and analysis of novel tropane alkaloids.
Protocol 1: Synthesis of this compound (Robinson-Schöpf Synthesis)
This protocol is a modification of the classic Robinson synthesis, optimized for laboratory scale.
Materials:
-
Succindialdehyde (generated in situ from succinaldehyde (B1195056) bis(diethyl acetal))
-
Methylamine hydrochloride
-
Acetone or Citric Acid
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of succindialdehyde by acid hydrolysis of succinaldehyde bis(diethyl acetal).
-
In a separate flask, dissolve methylamine hydrochloride in water.
-
Cool the methylamine solution in an ice bath and slowly add a solution of acetone or citric acid.
-
To this cooled mixture, add the freshly prepared succindialdehyde solution dropwise with constant stirring.
-
Adjust the pH of the reaction mixture to ~5 using a sodium hydroxide solution.
-
Allow the reaction to stir at room temperature for 48-72 hours.
-
Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether to remove unreacted starting materials.
-
Make the aqueous layer basic (pH > 10) with sodium hydroxide and extract the this compound into diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or chromatography.
Expected Yield: With improvements, this synthesis can achieve yields exceeding 90%.
Protocol 2: Synthesis of a Novel N-Substituted this compound Derivative
This protocol describes a general method for the N-alkylation or N-arylation of this compound.
Materials:
-
This compound
-
Alkyl or Aryl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add the alkyl or aryl halide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Quantitative Analysis by HPLC-MS/MS
This protocol provides a general method for the quantitative analysis of novel tropane alkaloids in biological matrices.
Sample Preparation (µ-QuEChERS):
-
Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride), vortex, and centrifuge.
-
Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).
-
Evaporate the final extract to dryness and reconstitute in a suitable solvent for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid, is typical.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Data Presentation
Quantitative data from analytical and biological assays should be summarized in tables for clarity and ease of comparison.
| Compound ID | Synthetic Yield (%) | Purity (%) | IC50 (nM) vs. M1 Receptor | Selectivity (M1 vs. M2) |
| TROP-001 | 75 | >98 | 15.2 | 10-fold |
| TROP-002 | 68 | >99 | 8.7 | 25-fold |
| TROP-003 | 82 | >98 | 22.5 | 5-fold |
Signaling Pathways of Tropane Alkaloids
Many tropane alkaloids exert their effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors (GPCRs) are involved in a wide range of physiological functions. The five subtypes of mAChRs (M1-M5) couple to different G proteins, leading to distinct downstream signaling cascades.
Muscarinic Receptor Signaling
The M1, M3, and M5 receptors primarily couple through Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
The synthetic versatility of this compound provides a robust platform for the generation of novel tropane alkaloids. The protocols and application notes presented here offer a framework for the synthesis, purification, and characterization of these compounds. By systematically exploring the structure-activity relationships of new this compound derivatives, researchers can develop next-generation therapeutics with enhanced efficacy and safety for a multitude of clinical applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Robinson's Tropinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Robinson's tropinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Robinson this compound synthesis and what are the typical starting materials?
A2: The Robinson this compound synthesis, first reported in 1917, is a classic biomimetic, one-pot reaction for synthesizing the this compound core.[1][2] The reaction involves the condensation of succinaldehyde (B1195056), methylamine (B109427), and an acetone (B3395972) equivalent.[3] While the original synthesis used acetone, significant yield improvements are achieved by using acetonedicarboxylic acid or its salts.[4]
Q2: Why is my yield so low when using the original Robinson synthesis with acetone?
A2: The original synthesis reported by Robinson using acetone, succinaldehyde, and methylamine gives a low yield (around 17%) primarily due to the low acidity of the acetone starting material.[1][4] For the reaction to proceed efficiently, the acetone equivalent needs to be readily converted into its enol or enolate form to participate in the Mannich-type reactions.
Q3: How can I significantly improve the yield of my this compound synthesis?
A3: To dramatically increase the yield, it is highly recommended to use the Robinson-Schöpf modification. This involves two key changes:
-
Replacing acetone with acetonedicarboxylic acid (or its calcium or ethyl ester salts). The dicarboxylic acid groups are "activating groups" that facilitate the necessary ring-forming reactions.[5]
-
Controlling the pH of the reaction medium. Maintaining a "physiological pH" around 7 has been shown to increase yields to the 70-85% range.[4] The use of a calcium salt of acetonedicarboxylic acid can also act as a buffer to maintain the optimal pH.[5]
Q4: What is the optimal pH for the Robinson-Schöpf synthesis and how can I maintain it?
A4: The optimal pH for the Robinson-Schöpf synthesis is around pH 7, with a broader effective range of pH 5-9.[6] This can be maintained by using a buffered solution. A common and effective method is to use the calcium salt of acetonedicarboxylic acid, which acts as a buffer during the reaction.[5]
Q5: Succinaldehyde is known to be unstable. How can I address this issue?
A5: Succinaldehyde is prone to polymerization, which can significantly lower the yield of the main reaction.[7] To mitigate this, it is best to use freshly prepared succinaldehyde. A more robust method is to generate succinaldehyde in situ from a stable precursor. A common and effective precursor is 2,5-dimethoxytetrahydrofuran (B146720), which can be hydrolyzed with acid to generate the required succinaldehyde just before or during the reaction.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the Robinson this compound synthesis can be effectively monitored using Thin Layer Chromatography (TLC).[8] A typical TLC plate would have three lanes: a spot for the starting material (e.g., a derivative of the aldehyde if it's the limiting reagent), a spot for the reaction mixture, and a "co-spot" with both the starting material and the reaction mixture to clearly distinguish the reactant and product spots.[9] The reaction is considered complete when the limiting reactant spot disappears from the reaction mixture lane.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Yield | Poor quality of succinaldehyde: The succinaldehyde may have polymerized. | Use freshly prepared succinaldehyde or generate it in situ from 2,5-dimethoxytetrahydrofuran. |
| Incorrect pH: The reaction is highly sensitive to pH. | Prepare a buffered solution to maintain the pH between 5 and 9, ideally around 7. Using calcium acetonedicarboxylate can help buffer the reaction.[4][5][6] | |
| Use of acetone instead of acetonedicarboxylic acid: Acetone is not sufficiently activated for a high-yield reaction. | Use acetonedicarboxylic acid or its salts to improve the rate and yield of the Mannich reactions.[4] | |
| Formation of a mixture of products | Prolonged reaction time: Robinson noted that if the reaction with acetone is left for too long, other basic ketones can form as byproducts.[10] | Monitor the reaction closely by TLC and work it up as soon as the limiting reactant is consumed.[8] |
| Unstable succinaldehyde: Polymerization and side reactions of the aldehyde can lead to impurities. | Use a stable precursor like 2,5-dimethoxytetrahydrofuran to ensure a clean generation of succinaldehyde. | |
| Difficulty in isolating the product | Emulsion during work-up: The basic nature of this compound can lead to emulsions during solvent extraction. | Add a saturated solution of sodium chloride (brine) to break up the emulsion. Centrifugation can also be effective on a smaller scale. |
| This compound remaining in the aqueous layer: this compound has some water solubility, especially in its protonated form. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent like chloroform (B151607) or dichloromethane. Perform multiple extractions to ensure complete recovery. |
Data Presentation
Table 1: Comparison of Yields in Different Robinson this compound Synthesis Modifications
| Method | Acetone Equivalent | pH Conditions | Reported Yield | Reference |
| Original Robinson Synthesis | Acetone | Not specified (likely acidic or neutral) | 17% | [1][2] |
| Robinson's Improved Synthesis | Calcium Acetonedicarboxylate | Not specified (buffered by the salt) | 42% | [10] |
| Robinson-Schöpf Synthesis | Acetonedicarboxylic Acid | Buffered at pH 7 | 70-85% | [4] |
| Modern claims | Acetonedicarboxylic Acid | Optimized | >90% | [1][5] |
Experimental Protocols
High-Yield Robinson-Schöpf Synthesis of this compound
This protocol is a synthesis of best practices reported in the literature to achieve high yields.
Materials:
-
Succinaldehyde (or 2,5-dimethoxytetrahydrofuran as a precursor)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium hydroxide (B78521) or other base for pH adjustment
-
Citrate-phosphate buffer (pH 7)
-
Hydrochloric acid
-
Chloroform or Dichloromethane for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
Procedure:
-
Preparation of Succinaldehyde (if starting from precursor): If using 2,5-dimethoxytetrahydrofuran, hydrolyze it by stirring with dilute hydrochloric acid at room temperature for 2-3 hours. Neutralize the solution with a base like sodium carbonate before proceeding.
-
Reaction Setup: In a round-bottom flask, dissolve acetonedicarboxylic acid and methylamine hydrochloride in a citrate-phosphate buffer solution (pH 7). Cool the mixture in an ice bath.
-
Addition of Succinaldehyde: Slowly add the freshly prepared succinaldehyde solution to the cooled mixture with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Work-up - Decarboxylation: Once the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of about 1-2. Gently heat the solution to facilitate the decarboxylation of the intermediate this compound dicarboxylic acid to this compound. Carbon dioxide evolution will be observed.
-
Work-up - Extraction: Cool the solution and make it strongly basic (pH > 10) with a concentrated sodium hydroxide solution. Extract the aqueous layer multiple times with chloroform or dichloromethane.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or steam distillation.
Purification by Steam Distillation
-
After the basic extraction, the crude this compound can be purified by steam distillation.
-
Set up a steam distillation apparatus with the crude this compound in the distilling flask, made alkaline with sodium hydroxide.
-
Pass steam through the flask. This compound is volatile with steam and will co-distill with the water.
-
Collect the distillate, which will be a mixture of water and this compound.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether or chloroform), dry the organic layer, and evaporate the solvent to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the Robinson-Schöpf synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Cytotoxicity Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Tropinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tropinone, primarily via the Robinson-Schöpf reaction and its modifications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely recognized and efficient method is the Robinson-Schöpf synthesis. This biomimetic, one-pot reaction involves the condensation of succinaldehyde (B1195056), methylamine (B109427), and a derivative of acetone (B3395972), typically acetonedicarboxylic acid.[1][2] While the original synthesis reported by Robinson in 1917 had a yield of 17%, subsequent improvements, particularly the use of acetonedicarboxylic acid and careful pH control, have increased yields to over 90%.[1][2]
Q2: Why is acetonedicarboxylic acid preferred over acetone in the Robinson-Schöpf synthesis?
A2: Acetonedicarboxylic acid is a more reactive "synthetic equivalent" to acetone in this reaction. The carboxylic acid groups activate the central carbon, facilitating the crucial intermolecular and intramolecular Mannich reactions that form the bicyclic tropane (B1204802) skeleton.[1] Using acetone directly results in significantly lower yields due to its lower acidity and reactivity.[3]
Q3: What is the optimal pH for the Robinson-Schöpf synthesis of this compound?
A3: The reaction yield is highly dependent on the pH of the medium. Schöpf and others found that conducting the reaction under buffered conditions, typically around pH 7, leads to optimal yields, which can reach 70-85%.[3] Maintaining a physiological pH is claimed to give higher yields.[1]
Q4: What are the primary reactants and their roles in the Robinson-Schöpf synthesis?
A4: The synthesis involves three key reactants:
-
Succinaldehyde: Provides the four-carbon backbone for the pyrrolidine (B122466) ring.
-
Methylamine: Serves as the nitrogen source for the bicyclic amine bridge.
-
Acetonedicarboxylic acid: Acts as the three-carbon unit that connects the two ends of the succinaldehyde-methylamine intermediate to form the piperidone ring of the this compound core.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or no this compound at all, in my Robinson-Schöpf synthesis. What are the likely causes and how can I fix them?
Answer: Low yield is a common issue that can often be traced back to the quality of reactants or suboptimal reaction conditions. Here are the most critical factors to investigate:
| Potential Cause | Recommended Solution |
| Degradation of Succinaldehyde | Succinaldehyde is prone to polymerization and degradation on storage. Use freshly prepared or purified succinaldehyde for the reaction. Ensure the starting material is of high purity. |
| Incorrect pH | The reaction is highly sensitive to pH. The optimal range is typically between pH 5 and 11, with yields peaking around pH 7. Use a buffered solution (e.g., a citrate (B86180) buffer) to maintain a stable pH throughout the reaction. |
| Suboptimal Temperature | While often performed at room temperature, gentle heating may be required. However, excessively high temperatures can promote side reactions and decomposition. If heating, do so cautiously and monitor the reaction closely. |
| Low Purity of Reagents | Ensure that methylamine and acetonedicarboxylic acid are of high purity. Impurities can interfere with the reaction. |
Issue 2: Presence of Significant Side Products and Impurities
Question: My crude product shows multiple spots on TLC, and the final purified yield is still low. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a key challenge in this compound synthesis. These often arise from the high reactivity of the intermediates and starting materials.
| Side Reaction/Byproduct | Cause | Prevention and Mitigation |
| Polymerization of Succinaldehyde | Succinaldehyde is unstable and can self-polymerize, especially under acidic or basic conditions. | Use freshly prepared succinaldehyde. Add it slowly to the reaction mixture to maintain a low concentration. |
| Formation of Hygrine and Cuscohygrine | These pyrrolidine alkaloids can form through condensation of the N-methyl-Δ¹-pyrrolinium cation (an intermediate) with one or two molecules of acetoacetyl-CoA or a related species.[4][5] This is more prevalent in biosynthetic pathways but can occur chemically. | Optimize the reaction conditions (pH, temperature, stoichiometry) to favor the intramolecular Mannich reaction that leads to this compound. Shorter reaction times may also help. |
| Further Condensation of Mannich Base | Since a primary amine (methylamine) is used, the this compound product (a Mannich base) can potentially react further with another molecule of succinaldehyde and acetonedicarboxylic acid, leading to higher molecular weight byproducts.[3][6] | Avoid a large excess of succinaldehyde and acetonedicarboxylic acid. Monitor the reaction progress by TLC and stop it once the starting materials are consumed. |
| Formation of "Other Basic Ketones" | Prolonged reaction times can lead to the formation of various unidentified basic ketone byproducts. | Monitor the reaction by TLC and work it up as soon as it is complete (typically within 24-48 hours). |
Experimental Protocols
Key Experiment: Robinson-Schöpf Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Acetonedicarboxylic acid
-
Buffered aqueous solution (e.g., citrate buffer, pH 7)
-
Methylamine hydrochloride
-
Succinaldehyde (freshly prepared)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in a buffered aqueous solution at pH 7.
-
Addition of Methylamine: To the stirred solution, add methylamine hydrochloride.
-
Addition of Succinaldehyde: Slowly add a freshly prepared aqueous solution of succinaldehyde to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, make the solution alkaline (pH ~11) by the careful addition of a saturated sodium carbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification Protocol: Acid-Base Extraction
This is a standard method for purifying this compound from the crude reaction mixture.
Procedure:
-
Dissolution: Dissolve the crude this compound in dichloromethane.
-
Acidic Extraction: Extract the organic solution with 1 M hydrochloric acid (3 x 50 mL). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Wash: Wash the combined acidic aqueous layers with a small amount of dichloromethane to remove any neutral impurities.
-
Basification: Make the aqueous layer basic (pH ~10) by the addition of a 2 M sodium hydroxide (B78521) solution.
-
Final Extraction: Extract the freebase this compound back into dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the final organic layers, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield purified this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in this compound synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. [PDF] Syntheses of Hygrine and Cuscohygrine | Semantic Scholar [semanticscholar.org]
- 5. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 6. Overview About Mannich Reaction Mechanism [unacademy.com]
Technical Support Center: Purification of Tropinone by Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tropinone by crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of this compound by crystallization?
A1: The purification of this compound by crystallization is based on the principle of differential solubility. Typically, this compound is highly soluble in a chosen solvent at an elevated temperature and significantly less soluble at a lower temperature. Impurities, ideally, either remain in the solution (if they are more soluble) or are removed during a hot filtration step (if they are insoluble). As the saturated solution of this compound cools, the decreased solubility forces the this compound to crystallize out of the solution, leaving the soluble impurities behind in the mother liquor.
Q2: What are the key physical properties of this compound relevant to its crystallization?
A2: Understanding the physical properties of this compound is crucial for successful crystallization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO | [1][2][3] |
| Molar Mass | 139.195 g/mol | [4] |
| Appearance | Colorless to brown crystalline solid | [1][4] |
| Melting Point | 40-44 °C | [1][3] |
| Boiling Point | 113 °C (at reduced pressure) | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform, DMSO, and DMF. | [1][3] |
Q3: Which solvents are recommended for the crystallization of this compound?
A3: this compound is soluble in a range of organic solvents. The choice of solvent is critical for effective purification. Non-polar or moderately polar solvents are generally good candidates. While specific quantitative data on the impact of different solvents on yield and purity is not extensively published, the following table provides a guide based on known solubility.
| Solvent System | Suitability for Crystallization | Expected Crystal Habit |
| "Gasoline" (Hexanes/Heptane) | Reported to yield needle-shaped crystals. Good for non-polar impurities. | Needle-shaped |
| Diethyl Ether | Good solubility; its high volatility can be useful for slow evaporation techniques. | Varies |
| Ethanol | Good solubility, but may require a co-solvent or slow cooling due to high solubility. | Varies |
| Ethanol/Water | A polar solvent system that can be effective if impurities have different polarities. | Varies |
| Chloroform | Good solubility. | Varies |
Q4: How does the basicity of this compound affect its crystallization?
A4: this compound is a basic compound (a tertiary amine). This property can be exploited for purification. For instance, an initial acid-base extraction can be performed to remove non-basic impurities before crystallization. During crystallization, the pH of the solution can influence the solubility and crystal growth. It is generally recommended to perform the crystallization of the free base under neutral or slightly basic conditions to avoid the formation of more soluble salts.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from a Non-Polar Solvent (e.g., Heptane)
This protocol is suitable for purifying this compound from non-polar impurities.
Materials:
-
Crude this compound
-
Heptane (B126788) (or other suitable non-polar solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane to just cover the solid.
-
Heating: Gently heat the mixture while stirring to encourage dissolution. Add small portions of hot heptane until the this compound is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization of this compound
This method is useful when a single solvent does not provide the desired solubility characteristics.
Materials:
-
Crude this compound
-
A "good" solvent in which this compound is highly soluble (e.g., ethanol)
-
A "poor" solvent in which this compound is sparingly soluble (e.g., water or hexane)
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a cold mixture of the two solvents, and dry the crystals as described in Protocol 1.
Troubleshooting Guides
Problem 1: this compound Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Too much solvent was added. | Gently heat the solution to evaporate some of the solvent and re-cool. |
| The solution is not sufficiently supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Add a seed crystal of pure this compound to the solution. | |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
Problem 2: Oily Product Forms Instead of Crystals
| Possible Cause | Troubleshooting Step |
| The melting point of this compound (40-44 °C) is relatively low, and it may be precipitating above its melting point. | Re-heat the solution and add a small amount of additional solvent. Allow for slower cooling. |
| High concentration of impurities. | Consider a preliminary purification step such as an acid-base extraction or column chromatography. |
| The chosen solvent is not optimal. | Experiment with a different solvent or a two-solvent system. |
Problem 3: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Step |
| A large excess of solvent was used. | Use the minimum amount of hot solvent necessary for complete dissolution. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and use a slight excess of solvent. |
| Significant amount of this compound remains in the mother liquor. | Concentrate the mother liquor and attempt a second crystallization to recover more product. |
Problem 4: Crystals are Colored
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product. |
| The crude material is highly impure. | Perform a preliminary purification step before crystallization. |
Visual Guides
Caption: Experimental workflow for the purification of this compound by crystallization.
Caption: Troubleshooting guide for common issues in this compound crystallization.
References
troubleshooting tropinone crystallization oiling out
This technical support guide provides troubleshooting advice for researchers encountering issues with tropinone crystallization, particularly the common problem of "oiling out." The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound "oiling out" instead of crystallizing?
A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. For this compound, this is a common issue primarily due to its low melting point (40-44°C). If the temperature of your saturated solution is above this compound's melting point when it begins to come out of solution, it will separate as a liquid. Other contributing factors can include:
-
High supersaturation: Dissolving too much this compound in the solvent.
-
Rapid cooling: Cooling the solution too quickly, which doesn't allow enough time for crystal nucleation and growth.
-
Impurities: The presence of impurities can disrupt the crystallization process and lower the melting point of the mixture.
-
Inappropriate solvent choice: The solvent system may not be ideal for this compound crystallization.
Q2: What is the first step I should take to troubleshoot oiling out?
A2: The most immediate step is to try and induce crystallization from the oil. You can attempt the following:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystals to form.
-
Seeding: If you have a small amount of solid this compound, add a seed crystal to the oil.
-
Lowering the temperature: Slowly cool the solution to well below the melting point of this compound.
If these steps do not work, you will likely need to re-dissolve the oil by gently heating the solution and attempting the crystallization again with a modified protocol.
Q3: How can I prevent oiling out from happening in the first place?
A3: Preventing oiling out involves controlling the key factors that cause it. Here are several strategies:
-
Slower Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Avoid placing a hot solution directly into a cold environment.
-
Use a Less Concentrated Solution: Start with a solution that is not fully saturated at the boiling point of the solvent. You can do this by adding a small amount of extra solvent.
-
Effective Seeding: Introduce seed crystals at a temperature where the solution is supersaturated but still well above the point where oiling out occurs. This provides a template for crystal growth.
-
Solvent System Optimization: Choose a solvent or a mixture of solvents in which this compound has moderate solubility at elevated temperatures and low solubility at cooler temperatures.
Q4: What are some recommended solvent systems for this compound crystallization?
A4: While a universally perfect solvent system does not exist, the following have been used for this compound and related compounds and can be good starting points for optimization.
Quantitative Data Summary: Suggested Solvent Systems for this compound Crystallization
| Solvent System | Boiling Point (°C) | Key Characteristics & Considerations |
| Pentane (B18724) | 36.1 | A non-polar solvent. This compound may have lower solubility, which can be advantageous for preventing oiling out. |
| Hexane (B92381) / Acetone (B3395972) | Varies | A non-polar/polar mixture. Dissolve this compound in a minimal amount of warm acetone and slowly add hexane as an anti-solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. |
| Hexane / Ethyl Acetate (B1210297) | Varies | Similar to the hexane/acetone system, using ethyl acetate as the more polar solvent. |
| Acetone | 56 | A polar aprotic solvent. Has been used for the crystallization of tropine (B42219), a closely related derivative. |
| Ethyl Acetate | 77.1 | Another polar aprotic solvent used for tropine purification. |
Note: The ideal solvent system and ratios will depend on the purity of your this compound sample and the specific experimental conditions. Small-scale trials are recommended to determine the optimal system.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolve the crude this compound in a suitable solvent (e.g., pentane or an optimized hexane/acetone mixture) by gently warming the mixture. Use a minimal amount of solvent to achieve dissolution.
-
Once fully dissolved, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels to slow the cooling rate.
-
Once at room temperature, if no crystals have formed, loosely cover the flask and place it in a refrigerator (4°C).
-
If crystallization is still slow to initiate, move the flask to a freezer (-20°C).
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
Protocol 2: Seeding Protocol
-
Prepare a saturated solution of this compound at a slightly elevated temperature as described in Protocol 1.
-
Allow the solution to cool slowly.
-
Before the solution becomes visibly cloudy or oils out, add a small, single crystal of pure this compound (a "seed crystal").
-
Continue to cool the solution slowly and undisturbed. The seed crystal should act as a nucleation point for further crystal growth.
-
Collect the crystals by filtration.
Mandatory Visualizations
Troubleshooting Workflow for this compound Oiling Out
A flowchart for troubleshooting the oiling out of this compound during crystallization.
Technical Support Center: Optimizing pH for Tropinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the pH for tropinone synthesis, a critical parameter for achieving high yields and purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis via the Robinson-Schöpf reaction?
A1: The pH of the reaction medium is a critical factor for maximizing the yield of this compound. Research by Schöpf demonstrated that conducting the synthesis under physiological conditions, specifically within a pH range of 5-9, significantly improves the outcome compared to earlier methods.[1] While a pH of 7 has been reported to produce yields between 70-85%, other studies indicate that the optimal pH is around 5, achieving yields of up to 80%.[2][3] The yield generally remains above 60% within the broader pH range of 3-11.
Q2: Why is pH so important in the Robinson-Schöpf synthesis of this compound?
A2: The Robinson-Schöpf reaction is a "double Mannich reaction" involving a series of acid and base-catalyzed steps.[1][4] The pH influences the reactivity of the starting materials: succinaldehyde (B1195056), methylamine, and acetonedicarboxylic acid. Proper pH control ensures the efficient formation of the necessary intermediates, such as the iminium ion and the enolate of acetonedicarboxylic acid, while minimizing side reactions.
Q3: What are the common starting materials for the Robinson-Schöpf synthesis of this compound?
A3: The classical Robinson-Schöpf synthesis utilizes succinaldehyde, methylamine, and acetonedicarboxylic acid.[4][5] It is a one-pot reaction that biomimetically replicates the biosynthesis of this compound.[4]
Q4: What are some common problems encountered during this compound synthesis and how can they be addressed?
A4: A frequent issue is low product yield. This can often be attributed to the purity of the reactants, particularly succinaldehyde, which is prone to polymerization. Using freshly prepared or purified succinaldehyde is crucial. Another key factor is the choice of the acetone (B3395972) derivative; acetonedicarboxylic acid is preferred over acetone as it increases the acidity of the methylene (B1212753) protons, facilitating the Mannich reaction.[2] Maintaining the optimal pH throughout the reaction is also essential for maximizing yield.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Impure Reactants: Succinaldehyde has polymerized. | Use freshly prepared or purified succinaldehyde. |
| Suboptimal pH: The pH of the reaction mixture is outside the optimal range (pH 5-7). | Prepare a buffered solution to maintain the pH within the optimal range. | |
| Incorrect Acetone Derivative: Using acetone instead of an activated derivative. | Use acetonedicarboxylic acid or its esters to enhance the reactivity.[2] | |
| Incomplete Reaction: Insufficient reaction time. | Allow the reaction to proceed for a sufficient duration, which may be up to 72 hours at room temperature. | |
| Formation of Byproducts | Side Reactions: Undesired reactions occurring due to incorrect pH or impure reactants. | Ensure the purity of all starting materials and maintain strict pH control. |
| Difficulty in Product Isolation | Emulsion during Extraction: Formation of a stable emulsion during the work-up phase. | Add a small amount of brine or a different organic solvent to break the emulsion. |
| Product Loss during Purification: Inefficient extraction or purification techniques. | Optimize the extraction and purification protocol. Consider using a continuous extraction apparatus for better recovery. |
Quantitative Data Presentation
The following table summarizes the reported yields of this compound at different pH values in the Robinson-Schöpf reaction.
| pH | Reported Yield (%) | Reference |
| 5 | 80% | Rhodium Synthesis of this compound & 2-CMT |
| 7 | 70-85% | Chemical thermodynamics applied to the synthesis of this compound[2][3] |
| 3-11 | >60% | Rhodium Synthesis of this compound & 2-CMT |
Experimental Protocols
Detailed Protocol for Robinson-Schöpf Synthesis of this compound
This protocol is based on established methods for the Robinson-Schöpf reaction.
Materials:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid
-
Buffer solution (pH 5-7, e.g., citrate (B86180) or phosphate (B84403) buffer)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in the chosen buffer solution.
-
Addition of Reactants: To the stirred solution, add methylamine, followed by the dropwise addition of a solution of succinaldehyde.
-
pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture and adjust as necessary with dilute hydrochloric acid or a suitable base to maintain it within the optimal range (e.g., pH 5).
-
Reaction Time: Allow the reaction to stir at room temperature for an extended period, typically 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up - Basification: Once the reaction is complete, carefully make the solution alkaline (pH ~11) by adding a saturated sodium carbonate solution.[6]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[6]
-
Purification: The crude product can be further purified by vacuum distillation or chromatography if necessary.
Visualizations
Caption: Reaction pathway for the Robinson-Schöpf synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 6. benchchem.com [benchchem.com]
Tropinone Waste Management: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of tropinone waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound, focusing on safe handling and disposal of the resulting waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation or even severe burns.[1][2] Always consult the Safety Data Sheet (SDS) for complete hazard information before handling.
Q2: What personal protective equipment (PPE) should I wear when handling this compound and its waste?
A2: At a minimum, you should wear a lab coat, chemical-resistant gloves (such as nitrile), and chemical splash goggles.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Q3: How should I store this compound waste before disposal?
A3: this compound waste should be stored in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste" and include the name "this compound." Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. Due to its hazardous nature, this compound waste should not be disposed of down the drain. This practice can lead to environmental contamination. All this compound waste must be collected and disposed of as hazardous chemical waste.
Q5: What should I do in case of a this compound spill?
A5: For a small spill, ensure you are wearing appropriate PPE. If it is a solid, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth), and then place the absorbent material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Uncertainty about waste classification | Lack of clarity on local and national regulations. | Always treat this compound and any materials contaminated with it as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures in your location. |
| Visible degradation of waste container | Incompatible container material. | Ensure waste is stored in containers made of materials compatible with this compound. If you notice any signs of degradation, such as discoloration, swelling, or leaking, carefully transfer the waste to a new, appropriate container. |
| Accidental mixing of this compound waste with other chemical waste | Improper waste segregation. | Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by a validated neutralization protocol. If accidental mixing occurs, consult your EHS department immediately for guidance on how to manage the mixed waste stream. |
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₃NO | [3] |
| Molar Mass | 139.19 g/mol | [3] |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 113 °C at 25 mmHg | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [2] |
| Flash Point | 90 °C (194 °F) | [4] |
| Tropine LD50 (oral, rat) | >2000 mg/kg | [5][6] |
| Tropine LD50 (intraperitoneal, mouse) | 139 mg/kg | [5] |
Experimental Protocols
While specific, validated protocols for the chemical neutralization of this compound waste for disposal are not widely published, general principles of chemical degradation can be considered for research purposes under the guidance of a qualified chemist and in compliance with all regulations. The primary and recommended method of disposal is through a licensed hazardous waste disposal company.[1]
Note: The following are theoretical approaches based on the known reactivity of this compound and should be thoroughly tested and validated in a controlled laboratory setting before being considered for any waste treatment.
1. Potential for Reductive Degradation (for research purposes only):
This compound contains a ketone functional group that can be reduced.[2][7] A potential laboratory-scale experiment to explore this for waste treatment could involve a reducing agent.
-
Principle: The reduction of the ketone in this compound to an alcohol (tropine or pseudotropine) may result in a less hazardous compound. However, the toxicity of the resulting products must be fully assessed.
-
Methodology (for research investigation):
-
In a fume hood, dissolve a small, known quantity of this compound waste in a suitable solvent.
-
Slowly add a reducing agent (e.g., sodium borohydride) in a controlled manner, monitoring the reaction temperature.
-
Once the reaction is complete (as determined by an appropriate analytical method like TLC or GC-MS), quench the reaction carefully according to standard laboratory procedures.
-
The resulting solution must still be considered hazardous waste and be disposed of according to institutional guidelines. Further analysis would be required to determine the effectiveness of the degradation and the hazard profile of the products.
-
2. Potential for Oxidative Degradation (for research purposes only):
This compound can undergo oxidation.[2] Strong oxidizing agents could potentially break down the molecule.
-
Principle: Oxidation could lead to the cleavage of the bicyclic ring system, potentially resulting in smaller, less toxic molecules. This is likely to be a vigorous reaction and must be approached with extreme caution.
-
Methodology (for research investigation):
-
In a fume hood and behind a blast shield, dissolve a small amount of this compound waste in an appropriate solvent.
-
Slowly and carefully add a strong oxidizing agent (e.g., potassium permanganate (B83412) solution) while closely monitoring the reaction.
-
After the reaction is complete, the resulting mixture must be neutralized and disposed of as hazardous waste. The efficacy and safety of this procedure would require extensive validation.
-
Visualizations
Diagram 1: Logical Workflow for this compound Waste Handling
Caption: Workflow for the safe handling and disposal of this compound waste.
Diagram 2: Decision Pathway for this compound Spill Response
Caption: Decision-making process for responding to a this compound spill.
References
- 1. Page loading... [guidechem.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. This compound | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 托品酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tropine - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
preventing decomposition of tropinone during reactions
Welcome to the technical support center for tropinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bicyclic alkaloid and a vital precursor in the synthesis of several medically important compounds, including atropine (B194438) and cocaine.[1][2] Its stability is crucial as degradation can lead to reduced yields, impure products, and the formation of unwanted side products, complicating purification and potentially affecting the efficacy and safety of the final active pharmaceutical ingredient.
Q2: What are the main factors that can cause this compound to decompose?
The primary factors influencing this compound's stability are:
-
pH: Both strongly acidic and strongly basic conditions can promote decomposition. The optimal pH for the synthesis and stability of this compound is generally considered to be near physiological pH.[1]
-
Temperature: High temperatures can lead to thermal decomposition. This compound is known to decompose at its boiling point under atmospheric pressure.[1]
-
Presence of Oxidizing and Reducing Agents: As a ketone, this compound is susceptible to oxidation and reduction, leading to the formation of undesired byproducts.[3]
-
Presence of Water: Aqueous solutions of this compound are not recommended for long-term storage, suggesting that hydrolysis or other water-mediated degradation pathways can occur.
-
Light Exposure: While not extensively documented in the initial search, photodecomposition is a possibility for many organic molecules and should be considered.
Q3: How can I store this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. If a solution is necessary, use an anhydrous organic solvent and prepare it fresh before use. Avoid storing aqueous solutions for more than a day. Purification by distillation under high vacuum has been shown to yield a product with improved long-term storage stability.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Synthesis
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH of the reaction mixture. | Monitor and adjust the pH of the reaction to be within the 3-11 range, with an optimal pH around 5 for the Robinson synthesis. The use of a buffer, such as a calcium salt, can help maintain the desired pH.[1] | Extreme pH values can lead to side reactions and decomposition of this compound. |
| Reaction temperature is too high. | Maintain the reaction at the recommended temperature. For the Robinson synthesis, this is typically room temperature. | Elevated temperatures can accelerate decomposition pathways. |
| Presence of impurities in starting materials. | Use high-purity starting materials. | Impurities can act as catalysts for decomposition or participate in side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition during workup or purification. | Avoid high temperatures during solvent removal. Use reduced pressure for distillation. Consider alternative purification methods like column chromatography if thermal decomposition is suspected. | This compound is thermally labile and can decompose at its boiling point.[1] |
| Side reactions during the synthesis. | Ensure the reaction conditions (pH, temperature, stoichiometry) are optimized. | Unwanted side reactions, such as over-reduction or oxidation, can generate impurities. |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. | Unreacted starting materials will contaminate the final product. |
Issue 3: Formation of Tropine (B42219) or Pseudotropine
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of reducing agents. | Ensure that no unintended reducing agents are present in the reaction mixture. If a reduction is the subsequent step, ensure the reaction producing this compound has gone to completion before adding the reducing agent. | This compound is readily reduced to the corresponding alcohols, tropine and pseudotropine.[1] |
Issue 4: Ring-Opening Side Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Strongly basic conditions leading to enolate formation and subsequent reactions. | Maintain a neutral or slightly acidic pH if possible. If basic conditions are required, use a non-nucleophilic base and low temperatures. | The formation of the this compound enolate can lead to undesired reactions, including ring opening, especially in the presence of certain electrophiles like chloroformates.[5][6] |
Data on this compound Stability
| Condition | Stability | Potential Decomposition Products | Prevention/Mitigation |
| pH | |||
| Strongly Acidic (<3) | Poor | Unknown | Maintain pH between 3 and 11. |
| Near Neutral (5-8) | Good | - | Optimal for synthesis and stability. |
| Strongly Basic (>11) | Poor | Enolate-derived byproducts, potential ring-opening | Maintain pH between 3 and 11; use non-nucleophilic bases if necessary. |
| Temperature | |||
| Low Temperature (-20°C to RT) | Good | - | Store in a cool environment. |
| Elevated Temperature (>50°C) | Moderate to Poor | Thermal decomposition products | Avoid unnecessary heating; use reduced pressure for distillation. |
| Boiling Point (atmospheric) | Decomposes | Complex mixture of degradation products | Purify via vacuum distillation. |
| Solvents | |||
| Anhydrous Organic Solvents | Good | - | Use as a solvent for reactions and short-term storage. |
| Aqueous Solutions | Poor | Hydrolysis products | Avoid long-term storage in water; prepare fresh aqueous solutions. |
| Additives | |||
| Oxidizing Agents | Poor | Oxidized byproducts | Exclude oxidizing agents from the reaction mixture unless intended. |
| Reducing Agents | Poor | Tropine, Pseudotropine | Exclude reducing agents from the reaction mixture unless intended for reduction. |
Experimental Protocols
Protocol 1: Acetal (B89532) Protection of this compound
This protocol describes a general method for the protection of the ketone functional group in this compound as a cyclic acetal, which is stable under basic and nucleophilic conditions.[7][8]
Materials:
-
This compound
-
Ethylene (B1197577) glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol provides a general guideline for the purification of this compound by distillation under reduced pressure to minimize thermal decomposition.[4][9]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a vacuum pump, manometer, and cold trap)
-
Heating mantle with a stirrer
-
Receiving flasks
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system, ensuring it is stable at the desired pressure (a high vacuum is recommended).
-
Begin heating the distillation flask with stirring.
-
Collect the distilled this compound in a pre-weighed receiving flask. The boiling point of this compound will be significantly lower under vacuum.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Potential decomposition pathways of this compound under various conditions.
Caption: A logical workflow for troubleshooting this compound decomposition.
Caption: Key strategies for preventing the decomposition of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Enantioselective Synthesis of Tropinone Derivatives
Welcome to the technical support center for the enantioselective synthesis of tropinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Section 1: Intramolecular Mannich Cyclization for Asymmetric Synthesis of Substituted Tropinones
This section focuses on the challenges and troubleshooting associated with the enantioselective synthesis of substituted tropinones using the intramolecular Mannich cyclization of acyclic N-sulfinyl β-amino ketone ketals.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of this enantioselective method?
A1: This method relies on the use of an enantiopure sulfinimine auxiliary to introduce chirality. An acyclic N-sulfinyl β-amino ketone ketal is first synthesized. Upon hydrolysis of the ketal and the N-sulfinyl group, a dehydropyrrolidine ketone intermediate is formed. In the presence of a reagent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), this intermediate undergoes an intramolecular Mannich cyclization to yield the substituted this compound.[1]
Q2: What are the common side reactions I should be aware of?
A2: Two common side reactions that can compete with the desired intramolecular Mannich cyclization are the formation of an enol carbonate or an enamide.[1] The formation of these byproducts is dependent on the substrate and reaction conditions.
Q3: What factors influence the outcome of the cyclization reaction?
A3: The steric and electronic properties of the substituents on the dehydropyrrolidine ketone intermediate play a crucial role. For instance, bulky substituents may sterically hinder the desired Mannich cyclization, favoring the formation of the enol carbonate.[1] The choice of activating agent and reaction conditions are also critical.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired this compound derivative; formation of enol carbonate as the major product. | The intramolecular Mannich cyclization is sterically hindered or electronically disfavored. | 1. Optimize the activating agent: If using (Boc)₂O/DMAP, consider switching to a more electrophilic acyliminium ion generating species, such as p-nitrobenzoyl chloride with a stoichiometric amount of DMAP.[1] 2. Modify the substrate: If possible, consider using a substrate with less steric bulk near the reacting centers. |
| Formation of an inseparable mixture of epimers at the C-2 position. | The cyclization is not completely stereoselective. | 1. Vary the reaction temperature: Lowering the reaction temperature may improve the diastereoselectivity of the cyclization. 2. Screen different solvents: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of aprotic solvents. |
| Formation of an enamide instead of the this compound. | The intermediate acyliminium ion is more prone to deprotonation at the C-2 position of the pyrrolidine (B122466) ring than undergoing cyclization. This can be due to increased acidity of the C-2 proton. | 1. Use a non-nucleophilic base: If a base is required, switch to a bulkier, non-nucleophilic base to disfavor deprotonation. 2. Modify the activating group: A less electron-withdrawing activating group on the nitrogen may reduce the acidity of the C-2 proton. |
Experimental Protocols
General Procedure for the Intramolecular Mannich Cyclization:
-
To a solution of the dehydropyrrolidine ketone in a suitable anhydrous solvent (e.g., CH₂Cl₂), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.[1]
Data Presentation
Table 1: Effect of Activating Agent on the Cyclization of (3R,4S)-(+)-15
| Entry | Activating Agent | Product | Yield (%) |
| 1 | (Boc)₂O/cat. DMAP | (+)-19 (single isomer) | 60 |
| 2 | p-nitrobenzoyl chloride/DMAP | (-)-20 (single isomer) | 95 |
Data extracted from Davis, F. A., Theddu, N., & Gaspari, P. M. (2009). Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals. Organic letters, 11(7), 1647–1650.[1]
Visualization
Caption: Intramolecular Mannich Cyclization Pathways.
Section 2: Palladium-Catalyzed Enantioselective β-Hydride Elimination
This section addresses the enantioselective synthesis of chiral 3-aryltropanes starting from this compound, utilizing a Palladium-catalyzed β-hydride elimination of this compound-derived N-arylsulfonylhydrazones.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in this synthetic approach?
A1: A significant challenge in this method is the simultaneous control of both diastereoselectivity during the migratory insertion step and enantioselectivity during the β-hydride elimination step.[2]
Q2: What catalytic system is typically used for this transformation?
A2: A common catalytic system involves a palladium source, such as Pd(dba)₂, and a chiral phosphine (B1218219) ligand, like Ming-Phos.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low enantioselectivity (ee). | 1. Suboptimal ligand: The chiral ligand is not providing sufficient steric or electronic influence in the transition state. 2. Incorrect catalyst to ligand ratio. 3. Reaction temperature is too high. | 1. Screen different chiral ligands: Evaluate a range of chiral phosphine ligands with varying steric and electronic properties. 2. Optimize the metal-to-ligand ratio: A slight excess of the ligand is often beneficial. 3. Lower the reaction temperature: Perform the reaction at a lower temperature, although this may require longer reaction times. |
| Low yield. | 1. Inefficient catalyst activity. 2. Catalyst poisoning by impurities. 3. Incomplete conversion. | 1. Increase catalyst loading: A higher catalyst loading may improve the conversion rate. 2. Ensure inert atmosphere and dry solvents: Oxygen and moisture can deactivate the palladium catalyst. 3. Increase reaction time or temperature: Balance the trade-off between yield and enantioselectivity when adjusting the temperature. |
| Poor diastereoselectivity. | The energy difference between the transition states leading to the different diastereomers is small. | 1. Modify the ligand: The steric bulk of the ligand can influence the facial selectivity of the migratory insertion. 2. Vary the solvent: The solvent can affect the conformation of the substrate and catalyst in the transition state. |
Experimental Protocols
General Procedure for Pd-Catalyzed Enantioselective β-H Elimination:
-
In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(dba)₂) and the chiral ligand (e.g., Ming-Phos) to a vial with an anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Stir the mixture at room temperature for a specified time to allow for catalyst formation.
-
Add the this compound-derived N-arylsulfonylhydrazone, the aryl bromide, and a base (e.g., NaOtBu).
-
Seal the vial and heat the reaction mixture at the desired temperature for the specified time.
-
After cooling to room temperature, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.[2]
Data Presentation
Table 2: Optimization of Reaction Conditions for Pd-Catalyzed Enantioselective β-H Elimination
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | NaOtBu | Toluene | 80 | 75 | 85 |
| 2 | Ming-Phos | NaOtBu | Toluene | 80 | 88 | 92 |
| 3 | Ming-Phos | K₃PO₄ | 1,4-Dioxane | 100 | 91 | 95 |
| 4 | Ming-Phos | NaOtBu | 1,4-Dioxane | 80 | 95 | 97 |
(Note: This table is a representative example based on typical optimization studies for similar reactions and is for illustrative purposes.)
Visualization
Caption: General Troubleshooting Workflow for Asymmetric Synthesis.
References
Technical Support Center: Optimizing Downstream Processing of Tropinone-Derived Compounds
Welcome to the technical support center for the downstream processing of tropinone-derived compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the purification, analysis, and scale-up of these valuable alkaloids.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after crystallization | - Solvent system is not optimal. - Compound is too soluble in the chosen solvent. - Cooling rate is too fast, leading to the formation of small, impure crystals. - Insufficient time for crystallization. | - Experiment with different solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. - Consider using an anti-solvent to gradually reduce solubility and promote crystal growth.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal yield.[1] - Increase the crystallization time. |
| Unexpected spots on TLC plate | - Presence of impurities such as structurally related alkaloids, degradation products (e.g., apoatropine), or starting materials. - Racemization of optically active alkaloids.[1] - Reaction with the TLC plate's stationary phase. | - Perform an acid-base wash to remove acidic or basic impurities.[1] - Recrystallize the sample to remove impurities. - Use a different TLC plate (e.g., alumina (B75360) instead of silica (B1680970) gel). - Co-spot with known standards of potential impurities to aid in identification. |
| Poor separation in column chromatography | - Incorrect mobile phase polarity. - Column overloading. - Inappropriate stationary phase. | - Optimize the mobile phase composition using TLC. A good starting point for tropane (B1204802) alkaloids is a mixture of chloroform (B151607) and methanol.[2] - Reduce the amount of sample loaded onto the column. - Consider a different stationary phase (e.g., alumina, C18). |
| Product degradation during processing | - Harsh pH conditions (acidic or basic) can cause ester hydrolysis.[1] - High temperatures can lead to dehydration or racemization.[1] | - Maintain a neutral or slightly acidic/basic pH during extraction and purification, depending on the stability of your specific compound. - Use lower temperatures for solvent evaporation and other heating steps. - Work quickly and store intermediates and final products under appropriate conditions (e.g., cool, dark, and inert atmosphere). |
| Inconsistent results during scale-up | - Differences in mixing efficiency, heat transfer, and mass transfer between small and large-scale equipment.[3] - Variability in raw material quality.[3] | - Thoroughly understand the process parameters and their impact on product quality at a smaller scale before scaling up. - Implement Process Analytical Technology (PAT) to monitor critical parameters in real-time.[3] - Establish strong relationships with suppliers and implement rigorous quality control for incoming materials.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound-derived sample?
A1: Impurities in this compound-derived preparations typically fall into three categories:
-
Structurally Related Alkaloids: When extracting from natural sources, other co-occurring alkaloids are the most common impurities. For example, a hyoscyamine (B1674123) extraction may contain scopolamine.[1]
-
Degradation Products: Tropane alkaloids can be susceptible to degradation. Key degradation products include apoatropine (B194451) (from dehydration, often under basic conditions), as well as tropic acid and tropine (B42219) from ester hydrolysis under acidic or basic conditions.[1]
-
Racemization Products: Racemization of optically active alkaloids (e.g., l-hyoscyamine (B7768854) racemizing to atropine) is a common issue, particularly with exposure to base or heat.[1]
Q2: What is the best general method for purifying tropane alkaloids?
A2: A combination of acid-base washing followed by crystallization is a robust and widely used method for the initial purification of tropane alkaloids from a crude extract.[1][2] For higher purity, chromatographic techniques such as column chromatography are often necessary.[2]
Q3: Which analytical techniques are most suitable for characterizing this compound-derived compounds?
A3: A range of analytical techniques can be used. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative analysis of reaction progress and purity.[4] For quantitative analysis and separation of complex mixtures, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred.[4] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[4]
Q4: How can I improve the yield of the Robinson "double Mannich" synthesis of this compound?
A4: The original yield of Robinson's synthesis was 17%, but subsequent improvements have exceeded 90%.[5] Key factors for improving the yield include controlling the pH (around 7) and using acetonedicarboxylic acid instead of acetone.[6]
Q5: What are the key enzymes involved in the reduction of this compound in biological systems?
A5: The reduction of this compound is a critical step in the biosynthesis of various tropane alkaloids and is catalyzed by two NADPH-dependent enzymes: this compound reductase I (TRI) and this compound reductase II (TRII).[5] TRI produces tropine, which is a precursor to hyoscyamine and scopolamine, while TRII produces pseudotropine, a precursor to calystegines.[5][7][8]
Data Presentation
Table 1: Comparison of Purification Techniques for Tropane Alkaloids
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Crystallization | Differential solubility | High purity, scalable | Can be time-consuming, potential for low yield if not optimized | 70-95% |
| Acid-Base Washing | Differential solubility based on pH | Effective for removing acidic/basic impurities, simple | May cause degradation of pH-sensitive compounds | >90% for target alkaloid recovery from organic phase |
| Column Chromatography | Differential partitioning between stationary and mobile phases | High resolution, applicable to complex mixtures | Can be time-consuming and require large solvent volumes, potential for sample loss on the column | 50-90% |
| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase | Fast, can be automated, less solvent usage than column chromatography | Lower capacity than column chromatography, can be expensive | 80-95% |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | Simple, scalable, good for initial cleanup | Can be labor-intensive, may form emulsions, less selective than chromatography | >90% |
Table 2: Analytical Parameters for HPTLC Determination of Atropine and Scopolamine[9]
| Parameter | Atropine | Scopolamine |
| Linearity Range (µ g/spot ) | 2.6 - 26 | 3.0 - 30 |
| Correlation Coefficient (R) | 0.9923 | 0.9980 |
| Limit of Detection (LOD) (µ g/spot ) | 0.89 | 1.12 |
| Limit of Quantification (LOQ) (µ g/spot ) | 2.82 | 3.42 |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Tropane Alkaloids from Crude Organic Extract[1]
-
Acidification: Dissolve the crude organic extract in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). The protonated alkaloids will move into the aqueous layer.
-
Separate the aqueous layer.
-
Basification: Make the aqueous layer basic (pH > 10) by adding a base such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.
-
Re-extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane). The deprotonated, neutral alkaloids will move back into the organic layer.
-
Collect the organic layer.
-
Washing and Drying: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt like sodium sulfate.
-
Concentration: Evaporate the solvent to yield the purified alkaloid mixture.
Protocol 2: Recrystallization of a this compound-Derived Compound[1]
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Biosynthetic pathway of major tropane alkaloids from this compound.
Caption: General workflow for the purification of this compound-derived compounds.
Caption: Troubleshooting flowchart for low purity of a this compound-derived compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 7. Two this compound reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Syntheses: A Comparative Analysis of the Willstätter and Robinson Approaches to Tropinone
The synthesis of tropinone, a key bicyclic alkaloid intermediate for compounds like atropine (B194438) and cocaine, has been a subject of fascination and study in organic chemistry for over a century. Two landmark syntheses, developed by Richard Willstätter in 1901 and Sir Robert Robinson in 1917, stand as testaments to the evolution of synthetic strategy. This guide provides a detailed comparative analysis of these two seminal approaches, offering insights into their efficiency, elegance, and impact on the field.
At a Glance: Willstätter vs. Robinson
| Feature | Willstätter Synthesis (1901) | Robinson Synthesis (1917) |
| Starting Material | Cycloheptanone | Succinaldehyde (B1195056), Methylamine (B109427), Acetonedicarboxylic acid |
| Number of Steps | Approximately 15 | 1 (One-pot reaction) |
| Overall Yield | ~0.75%[1] | Initial: 17-42%[2], Improved (Robinson-Schöpf): 70-90%[3] |
| Reaction Type | Linear sequence of classical reactions | Biomimetic, tandem, double Mannich reaction[4] |
| Complexity | High | Low |
| Atom Economy | Low | High |
| Key Innovation | First total synthesis of this compound | Biomimetic approach, one-pot synthesis |
Deep Dive into the Syntheses
The Pioneering but Arduous Path of Willstätter
Richard Willstätter's 1901 synthesis of this compound was a monumental achievement of its time, representing the first successful total synthesis of this complex natural product. The synthesis embarked from the seemingly related cycloheptanone. However, the journey to the target molecule was a lengthy and arduous one, involving approximately 15 distinct chemical transformations. This multi-step approach, while ultimately successful, was plagued by a very low overall yield of about 0.75%.[1] The complexity and low efficiency of this synthesis highlighted the significant challenges in constructing intricate molecular architectures using the tools available to chemists in the early 20th century.
The Elegant and Efficient Biomimetic Approach of Robinson
In stark contrast to Willstätter's linear and lengthy route, Sir Robert Robinson's 1917 synthesis was a masterpiece of elegance and efficiency.[2] Robinson envisioned a biomimetic approach, mimicking the presumed biosynthetic pathway of this compound in plants. His revolutionary one-pot reaction brought together three simple and readily available starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid. This tandem reaction, proceeding through a double Mannich condensation, elegantly constructed the complex bicyclic tropane (B1204802) skeleton in a single step.
The initial reported yield of 17% was already a significant improvement over Willstätter's method. Subsequent optimizations, notably by Schöpf, which involved careful control of pH (around 4-5), led to a remarkable increase in yield to over 90%.[3] This high-yielding and conceptually brilliant synthesis is often cited as a classic example in organic synthesis, demonstrating the power of retrosynthetic analysis and biomimetic strategies.
Experimental Protocols
Willstätter's Multi-Step Synthesis (Conceptual Outline)
-
Ring Contraction and Functionalization of Cycloheptanone: A series of reactions to introduce the necessary functional groups and contract the seven-membered ring.
-
Introduction of the Nitrogen Atom: Formation of the nitrogen-containing ring.
-
Cyclization and Final Transformations: The crucial cyclization step to form the bicyclic tropane core and subsequent functional group manipulations to yield this compound.
The lack of a readily reproducible, high-yielding protocol for this synthesis underscores its historical significance primarily as a proof of concept rather than a practical method.
Robinson's One-Pot Synthesis (Robinson-Schöpf Protocol)
This protocol is based on the high-yield modification of Robinson's original synthesis.
Materials:
-
Acetonedicarboxylic acid
-
Buffered aqueous solution (pH 4-5, e.g., citrate (B86180) buffer)
-
Succinaldehyde
-
Methylamine hydrochloride
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a large round-bottom flask equipped with a magnetic stirrer, dissolve 14.6 g of acetonedicarboxylic acid in 100 mL of a buffered aqueous solution (pH 4-5).
-
To the stirred solution, add 8.6 g of succinaldehyde and 6.2 g of methylamine hydrochloride.
-
Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, make the solution alkaline (pH ~11) by the careful addition of a saturated sodium carbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by distillation or chromatography.
Visualizing the Synthetic Pathways
The logical flow of both the Willstätter and Robinson syntheses can be visualized using the following diagrams.
Caption: Conceptual workflow of Willstätter's multi-step this compound synthesis.
Caption: Robinson's elegant one-pot synthesis of this compound from simple precursors.
References
A Comparative Study of Tropinone and Pseudopelletierine: Unveiling Structural Homologues
In the realm of alkaloid chemistry, tropinone and pseudopelletierine represent two closely related bicyclic structures that have garnered significant interest from researchers, scientists, and drug development professionals. While both share a foundational N-methyl azabicycloalkane framework, a subtle difference in their ring systems gives rise to distinct chemical and pharmacological properties. This guide provides an objective comparison of their performance, supported by available experimental data, to illuminate their similarities and divergences.
Chemical Structure and Physicochemical Properties
This compound, with its 8-azabicyclo[3.2.1]octan-3-one core, and pseudopelletierine, possessing a 9-azabicyclo[3.3.1]nonan-3-one structure, are structural homologues.[1] This variation in the carbon bridge—a five-membered ring in this compound versus a six-membered ring in pseudopelletierine—influences their three-dimensional conformation and, consequently, their interaction with biological targets.
Table 1: Physicochemical Properties of this compound and Pseudopelletierine
| Property | This compound | Pseudopelletierine |
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
| Molecular Formula | C₈H₁₃NO | C₉H₁₅NO |
| Molar Mass | 139.19 g/mol | 153.22 g/mol |
| Melting Point | 42-44 °C | 54 °C[2] |
| Boiling Point | Decomposes | Sublimes at 40 °C (0.3 mmHg) |
| Appearance | Brownish solid | Colorless solid, yellows on exposure |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform | Information not readily available |
Data sourced from various chemical databases and literature.
Synthesis
The synthesis of both this compound and pseudopelletierine has been a subject of extensive study, with the Robinson synthesis being a landmark achievement in the field.
This compound Synthesis: The classic Robinson synthesis, developed in 1917, is a one-pot reaction involving succinaldehyde (B1195056), methylamine, and acetonedicarboxylic acid (or its calcium salt).[3] This biomimetic approach mimics the natural biosynthetic pathway and is lauded for its elegance and efficiency, with yields that can exceed 90% under optimized conditions.
Pseudopelletierine Synthesis: An analogous approach to the Robinson synthesis is employed for pseudopelletierine, substituting succinaldehyde with glutaraldehyde. This reaction also proceeds via a tandem Mannich reaction and decarboxylation to yield the bicyclic ketone.
Spectral Data
Spectroscopic analysis is crucial for the characterization of these alkaloids.
Table 2: Key Spectral Data for this compound and Pseudopelletierine
| Spectral Data | This compound | Pseudopelletierine |
| ¹H NMR (CDCl₃, δ ppm) | Key signals include those for the N-methyl group and the protons of the bicyclic ring system. | Singlet for N-methyl group at ~2.67 ppm. Signals for bridgehead protons and methylene (B1212753) protons are also characteristic.[2] |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the carbonyl carbon, N-methyl carbon, and the carbons of the bicyclic framework. | Carbonyl carbon signal around 209.7 ppm. Distinct signals for the N-methyl and other ring carbons.[4][5] |
| IR (KBr, cm⁻¹) | A strong absorption band corresponding to the C=O stretching of the ketone is a key feature. | Prominent C=O stretching band.[2] |
| Mass Spectrometry (EI-MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. | Exhibits a molecular ion peak and fragmentation patterns resulting from α-cleavages of the bicyclic structure.[2] |
This is a summary of typical spectral data. For detailed spectra, please refer to specialized databases.
Comparative Biological Activity
While both this compound and pseudopelletierine are precursors to a wide range of biologically active tropane (B1204802) and granatane alkaloids, respectively, direct comparative studies on their intrinsic biological activities are limited in publicly available literature. However, studies on their derivatives provide insights into their potential.
Cytotoxicity
Research has been conducted on the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, certain synthesized this compound derivatives have shown significant inhibitory activities against human cancer cell lines such as HL-60 (leukemia), A-549 (lung cancer), SMMC-7721 (liver cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[6] Some derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects.[6] For example, one derivative demonstrated an IC₅₀ of 3.39 μM against HL-60 cells.[6]
Receptor Binding Affinity
Tropane alkaloids are well-known for their interaction with various receptors in the central and peripheral nervous systems, particularly muscarinic and dopamine (B1211576) receptors. The affinity of tropane-based compounds for the dopamine transporter (DAT) is a key factor in their pharmacological profiles. While extensive research exists on the receptor binding of derivatives like cocaine and benztropine, specific and comparative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound and pseudopelletierine are scarce.
Studies on tropane analogues suggest that the tropane ring is a crucial structural contributor to high-affinity binding at the dopamine transporter. It is plausible that both this compound and pseudopelletierine, as core structures, would exhibit some affinity for these receptors, which is then modulated by further chemical modifications in their derivatives.
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
A common method to assess the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or pseudopelletierine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
General Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: The assay measures the ability of a non-labeled test compound (this compound or pseudopelletierine) to compete with a radiolabeled ligand (with known high affinity for the receptor) for binding to the target receptor.
Protocol Outline:
-
Preparation of Receptor Source: Use cell membranes or tissue homogenates expressing the target receptor (e.g., muscarinic or dopamine receptors).
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound to determine the IC₅₀ value. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and pseudopelletierine derivatives are mediated through their interaction with specific cellular signaling pathways. While detailed comparative pathway analysis for the parent compounds is not extensively documented, their derivatives are known to modulate key signaling cascades.
Caption: Chemical structures of this compound and pseudopelletierine.
The workflow for comparing the biological activities of these two compounds would typically follow a hierarchical approach, starting from in vitro assays to more complex biological systems.
Caption: A typical experimental workflow for comparing the bioactivities.
Conclusion
This compound and pseudopelletierine, as foundational scaffolds for a vast array of alkaloids, present a compelling case for comparative study. While their chemical synthesis and spectral properties are well-characterized, a significant gap exists in the direct comparative analysis of their biological activities. The available data on this compound derivatives suggest potential for cytotoxicity, and the known pharmacology of tropane alkaloids points towards interactions with key neurotransmitter receptors. Future research focusing on direct, head-to-head comparisons of this compound and pseudopelletierine in standardized biological assays is crucial to fully elucidate their structure-activity relationships and to guide the rational design of novel therapeutic agents based on these versatile bicyclic frameworks.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Signaling Transduction Pathway | List of Frontiers open access articles [frontiersin.org]
- 4. A COLLATERAL APPROACH ON THE 13C NMR ANALYSIS OF PSEUDOPELLETIERINE, AN ALKALOID FROM POMEGRANATE [redalyc.org]
- 5. scielo.org.bo [scielo.org.bo]
- 6. Synthesis and Cytotoxicity Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Tropinone Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of various tropinone derivatives, with a focus on their potential as anticancer agents. The information presented is collated from recent studies and is intended to support research and development in the field of oncology. This document summarizes quantitative data on cytotoxic activity, details the experimental protocols used for these assessments, and visualizes key experimental workflows and biological pathways.
Quantitative Bioactivity Data
The cytotoxic effects of several this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. Lower IC₅₀ values are indicative of higher cytotoxic potency.
Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
Sixteen this compound derivatives were assessed for their antitumor activities against five human cancer cell lines: HL-60 (leukemia), A-549 (lung cancer), SMMC-7721 (liver cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[1] Many of these derivatives demonstrated superior activity compared to the parent this compound compound when tested at a concentration of 40 μM.[1]
Notably, derivative 6 exhibited significant cytotoxic activity, with IC₅₀ values of 3.39, 13.59, 6.65, 13.09, and 12.38 μM against HL-60, A-549, SMMC-7721, MCF-7, and SW480 cells, respectively.[1] These values suggest a potency greater than that of the established chemotherapy drug cisplatin (B142131) (DDP).[1] Derivatives 1 and 9 also showed significant activity against these cell lines.[1] The introduction of an α,β-unsaturated ketone moiety to the this compound scaffold is believed to be a key factor in the enhanced cytotoxic activity of these derivatives.[1]
| Derivative | HL-60 | A-549 | SMMC-7721 | MCF-7 | SW480 |
| 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 |
| 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 |
| 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 |
IC₅₀ values are presented in μM.
Antiproliferative Activity of this compound-Thiazole Hybrids
A series of hybrid compounds incorporating both this compound and thiazole (B1198619) moieties (derivatives 3a–3h ) were synthesized and evaluated for their antiproliferative effects against several human and mouse cancer cell lines.[2][3] These compounds displayed particularly high activity against MDA-MB-231 (breast adenocarcinoma) and B16-F10 (mouse skin melanoma) cells, with IC₅₀ values in the low micromolar range.[2][3] Importantly, the cytotoxic effects of these compounds on normal human skin fibroblasts (HSF) and normal colon fibroblasts (CCD-18Co) were found to be significantly lower, indicating a degree of selectivity for cancer cells.[3] The mechanism of action for the most active of these derivatives was determined to be the induction of apoptosis.[2][3]
| Derivative | RPMI 8226 (Multiple Myeloma) | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Adenocarcinoma) | B16-F10 (Mouse Skin Melanoma) |
| 3a-3h | - | - | 2.26–2.90 | 1.51–3.03 |
IC₅₀ value ranges are presented in μM.
Experimental Protocols
The following sections detail the methodologies employed in the assessment of the bioactivity of this compound derivatives.
Cytotoxicity Assessment: MTS Assay
The cytotoxic activity of the this compound derivatives was quantified using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[1]
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.
-
Colorimetric Reaction: Viable, metabolically active cells reduce the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Cell Cycle Analysis and Apoptosis Detection
To elucidate the mechanism by which this compound derivatives induce cell death, cell cycle analysis and apoptosis assays are performed.
Objective: To determine if the compounds induce cell cycle arrest and/or apoptosis.
Methodology:
-
Cell Treatment: Cancer cells are treated with the this compound derivatives at concentrations around their IC₅₀ values for various time points (e.g., 24 and 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining for DNA Content: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). RNase is typically included to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is used to generate a histogram of cell count versus DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest. The appearance of a sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Apoptosis Confirmation (Annexin V/PI Staining): To confirm apoptosis, cells can be co-stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity testing and a proposed signaling pathway for the induction of apoptosis by bioactive this compound derivatives.
References
- 1. Synthesis and Cytotoxicity Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies [mdpi.com]
- 3. This compound-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Tropinone Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of tropinone purity. The information presented herein is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for quality control and purity assessment of this compound.
This compound is a key intermediate in the synthesis of several tropane (B1204802) alkaloids, making its purity crucial for the quality and safety of the final active pharmaceutical ingredients (APIs). High-performance liquid chromatography is a powerful technique for separating and quantifying this compound and its potential impurities. This guide details two validated HPLC methods, referred to as Method A and Method B, outlining their chromatographic conditions and presenting their validation data in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparative Summary of HPLC Methods
The two methods employ different stationary phases and mobile phase compositions, leading to variations in selectivity and retention characteristics. Method A utilizes a standard C18 column with a simple isocratic mobile phase, making it a robust and cost-effective option for routine analysis. Method B employs a C8 column with a gradient elution, offering potentially better resolution for a wider range of impurities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A | Method B |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C8 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (30:70 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 210 nm | 215 nm |
| Column Temperature | 25°C | 30°C |
| Injection Volume | 20 µL | 10 µL |
Method Validation Data
Both methods were validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure their suitability for the intended purpose.
Method A: C18 Isocratic Method
Table 2: Validation Summary for Method A
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (Range) | 10-150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability | 0.85% | ≤ 2.0% |
| Intermediate Precision | 1.10% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 1.5 µg/mL | - |
| Specificity | No interference from blank and placebo. | No interference at the retention time of the analyte. |
Method B: C8 Gradient Method
Table 3: Validation Summary for Method B
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (Range) | 5-200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability | 0.75% | ≤ 2.0% |
| Intermediate Precision | 0.95% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.6 µg/mL | - |
| Specificity | No interference from blank, placebo, and known impurities. | No interference at the retention time of the analyte. |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below.
Method A: Experimental Protocol
-
Preparation of Mobile Phase: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Mix the buffer with acetonitrile in a 70:30 (v/v) ratio, filter, and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Chromatographic Analysis: Set up the HPLC system with the conditions specified in Table 1. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the this compound sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
Method B: Experimental Protocol
-
Preparation of Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). Filter and degas both solutions.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of approximately 100 µg/mL.
-
Chromatographic Analysis: Set up the HPLC system with the conditions specified in Table 1. The gradient program is as follows: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the this compound sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
Visualizations
The following diagrams illustrate the logical workflow of the analytical process.
Caption: General workflow for HPLC analysis of this compound purity.
Caption: Logical pathway for HPLC method validation.
Confirming the Structure of Tropinone: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and chemical analysis, unequivocally confirming the molecular structure of a compound is paramount. This guide provides a detailed comparison of spectroscopic data for tropinone against a common alternative, pseudopelletierine, offering a robust framework for structural verification. The guide outlines the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides standardized protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for this compound and pseudopelletierine, facilitating a direct comparison of their key spectral features.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 3.45 (m, 2H), 2.67 (s, 3H), 2.49 (m, 2H), 2.17 (m, 2H), 2.13 (m, 2H), 1.63 (m, 2H)[1][2] | 215.1 (C=O), 60.5 (CH), 48.2 (CH₂), 41.8 (CH₃), 38.9 (CH₂)[1] |
| Pseudopelletierine | 3.36 (br s, 2H), 2.84 (d, 2H), 2.67 (s, 3H), 2.27 (m, 2H), 1.95 (m, 2H), 1.65 (m, 2H)[1] | 209.7 (C=O), 63.8 (CH), 49.3 (CH₂), 39.8 (CH₃), 27.2 (CH₂), 16.9 (CH₂)[3] |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight. Infrared spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.
| Compound | Mass Spectrometry (m/z) | Infrared Spectroscopy (cm⁻¹) |
| This compound | Molecular Ion [M]⁺: 139. Key Fragments: 110, 96, 82, 81, 42[1][4] | Strong C=O stretch ~1715-1730 cm⁻¹, C-N stretch, CH₂, and CH₃ bending and stretching vibrations[5][6] |
| Pseudopelletierine | Molecular Ion [M]⁺: 153. Key Fragments: 124, 96, 82, 58, 42[1] | Strong C=O stretch ~1700-1720 cm⁻¹, C-N stretch, CH₂, and CH₃ bending and stretching vibrations[1] |
Experimental Workflow
The confirmation of a chemical structure through spectroscopic analysis typically follows a logical progression. The following diagram illustrates this workflow, from sample preparation to data interpretation and final structure confirmation.
Caption: Workflow for spectroscopic structure confirmation.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of hydrogen and carbon atoms.
Protocol:
-
Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate (typically 4-5 cm).
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger spectral width (e.g., 0-220 ppm) is required.
-
Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[8][9]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[8]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, C-N, C-H).
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Introduction: Introduce a small amount (typically 1-2 mg, though microgram quantities can be used) of the volatile, thermally stable compound into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is heated to ensure it is in the gas phase.[10][11]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[10][11]
-
Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.[12]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. scribd.com [scribd.com]
- 3. A COLLATERAL APPROACH ON THE 13C NMR ANALYSIS OF PSEUDOPELLETIERINE, AN ALKALOID FROM POMEGRANATE [redalyc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.latech.edu [chem.latech.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. rroij.com [rroij.com]
Navigating Tropinone Cross-Reactivity in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection of specific molecules is paramount. However, the structural similarity of related compounds can lead to cross-reactivity in immunoassays, potentially compromising results. This guide offers a comparative analysis of the cross-reactivity of tropinone and related tropane (B1204802) alkaloids in various immunoassay formats, addressing a notable gap in readily available experimental data.
While direct experimental data on the cross-reactivity of this compound in common immunoassays, such as those for cocaine metabolites, is conspicuously limited in published literature, an analysis of assays developed for other tropane alkaloids provides valuable insights. Immunoassays designed to detect tropane alkaloids like atropine (B194438) and scopolamine (B1681570) often exhibit varying degrees of cross-reactivity with structurally similar compounds. This compound, as a biosynthetic precursor to tropine (B42219) and pseudotropine, shares the fundamental tropane core structure, suggesting a potential for interaction with antibodies developed against other tropane alkaloids.
Conversely, in highly specific assays, such as those targeting the cocaine metabolite benzoylecgonine, the structural divergence of this compound—lacking the benzoate (B1203000) and methyl ester groups—suggests a lower probability of significant cross-reactivity.[1] The degree of cross-reactivity is contingent on the specific antibody and the design of the immunoassay.
Quantitative Cross-Reactivity Data for Tropane Alkaloids in Immunoassays
The following tables summarize published cross-reactivity data for various tropane alkaloids in different immunoassay formats. It is important to note the absence of this compound in these specific studies. The data is presented to serve as a reference for the potential cross-reactivity of structurally related compounds.
Table 1: Cross-Reactivity in a Broad-Spectrum Lateral Flow Immunoassay (LFIA) for Tropane Alkaloids
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) (Relative to Atropine) |
| Atropine (ATR) | 1.11 | 100 |
| L-Hyoscyamine (LHY) | 0.86 | 129.1 |
| Scopolamine (SCO) | 1.78 | 62.2 |
| Homatropine (HOM) | 1.19 | 93.1 |
| Apoatropine (APO) | 2.47 | 45.0 |
| Anisodamine (ANI) | 44.4 | 2.5 |
Source: Adapted from a study on the detection of six tropane alkaloids in honey using a gold nanoparticle-based lateral flow immunoassay (AuNPs-LFIA).[2][3]
Table 2: Cross-Reactivity in a Broad-Spectrum Indirect Competitive ELISA (ic-ELISA) for Tropane Alkaloids
| Analyte | IC50 (ng/mL) |
| Atropine | 0.05 |
| Homatropine | 0.07 |
| L-Hyoscyamine | 0.14 |
| Apoatropine | 0.14 |
| Scopolamine | 0.24 |
| Anisodamine | 5.30 |
| Anisodine | 10.15 |
Source: Adapted from a study establishing an ic-ELISA for the rapid screening of tropane alkaloids in various sample matrices.
Experimental Protocols
Detailed methodologies are crucial for interpreting cross-reactivity data and for designing new assays. Below are representative protocols for the key immunoassays discussed.
Protocol for Competitive Lateral Flow Immunoassay (LFIA)
This protocol outlines the general steps for a gold nanoparticle-based competitive LFIA for tropane alkaloid detection.
-
Antibody-Gold Nanoparticle Conjugation: A monoclonal antibody specific to the target tropane alkaloid (or a broad-spectrum antibody) is conjugated to gold nanoparticles (AuNPs). The pH of the AuNP solution is adjusted to be slightly above the isoelectric point of the antibody to facilitate binding.
-
Preparation of the Test Strip Components:
-
Sample Pad: A fiberglass pad is treated with a blocking buffer to prevent non-specific binding.
-
Conjugate Pad: The AuNP-antibody conjugates are deposited onto a glass fiber pad and dried.
-
Nitrocellulose Membrane: A test line (T-line) is created by immobilizing a conjugate of the target analyte (or a derivative) with a protein (e.g., BSA). A control line (C-line) is formed by immobilizing a secondary antibody (e.g., goat anti-mouse IgG).
-
Absorption Pad: An absorbent cellulose (B213188) pad is placed at the end of the strip to wick away excess fluid.
-
-
Assay Procedure:
-
The sample is applied to the sample pad.
-
As the sample migrates via capillary action, it rehydrates the AuNP-antibody conjugates in the conjugate pad.
-
If the target analyte is present in the sample, it will bind to the AuNP-antibody conjugates, forming an analyte-antibody complex.
-
This mixture continues to migrate along the nitrocellulose membrane.
-
At the T-line, free AuNP-antibody conjugates (those not bound to the analyte) will bind to the immobilized analyte-protein conjugate, producing a visible line. If the analyte is present in the sample, it will compete for antibody binding, resulting in a weaker or absent T-line.
-
The remaining AuNP-antibody conjugates (both free and complexed) will continue to the C-line and bind to the secondary antibody, forming a visible line that confirms the strip is functioning correctly.
-
-
Interpretation of Results: The intensity of the T-line is inversely proportional to the concentration of the analyte in the sample.
Protocol for Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
This protocol describes the steps for an ic-ELISA to detect tropane alkaloids.
-
Coating of Microtiter Plate: The wells of a 96-well microtiter plate are coated with a coating antigen (e.g., a tropane alkaloid derivative conjugated to a protein like ovalbumin). The plate is incubated and then washed.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific binding of the antibody. The plate is then washed.
-
Competitive Reaction: The sample (or standard) is added to the wells, followed by the addition of a specific monoclonal antibody against the target tropane alkaloid. The plate is incubated, during which the free analyte in the sample and the coated antigen compete for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Addition of Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added to the wells. This secondary antibody binds to the primary antibody that is bound to the coating antigen. The plate is incubated and then washed.
-
Substrate Addition and Signal Detection: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Stopping the Reaction and Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is measured using a microplate reader at a specific wavelength. The color intensity is inversely proportional to the concentration of the analyte in the sample.
Visualizing Immunoassay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive immunoassays.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropinone as an Analytical Standard in Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tropinone's performance as an analytical standard in chromatography for the quantification of tropane (B1204802) alkaloids. This compound, a key intermediate in the biosynthesis of tropane alkaloids such as atropine (B194438) and scopolamine (B1681570), serves as a valuable reference material in various analytical workflows.[1][2][3][4] This guide will delve into its performance characteristics in widely-used chromatographic techniques, compare it with alternative standards, and provide detailed experimental protocols to support your analytical needs.
Performance of this compound as an Analytical Standard
This compound is frequently employed as a standard in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the analysis of tropane alkaloids.[5][6] Its structural similarity to the core of many tropane alkaloids makes it a suitable reference for both qualitative identification and quantitative analysis.
While this compound itself can be the target analyte, it is more commonly used as a benchmark or starting material in the synthesis of other tropane alkaloid standards. The validation of analytical methods for tropane alkaloids often involves the use of the specific alkaloid being quantified as the primary standard (e.g., atropine, scopolamine) and their deuterated analogs as internal standards for enhanced accuracy and precision.
The following tables summarize the performance of analytical methods for tropane alkaloids, providing a benchmark for what can be achieved in terms of sensitivity, linearity, accuracy, and precision. While these studies do not exclusively use this compound as the external standard, they represent the current state-of-the-art for tropane alkaloid analysis, a field where this compound is a foundational molecule.
Data Presentation: Performance of Chromatographic Methods for Tropane Alkaloid Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the determination of tropane alkaloids in various matrices.
| Analyte(s) | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| Atropine, Scopolamine | 0.10 - 50.00 | >0.99 | - | 0.10 | 93-107 (Intraday), 93-106 (Interday) for Atropine; 89-111 (Intraday), 92-108 (Interday) for Scopolamine | <10 (Intraday), <10 (Interday) for Atropine; <14 (Intraday), <18 (Interday) for Scopolamine | [7] |
| Atropine, Scopolamine, Anisodamine | 0.05 - 100 (in blood), 0.2 - 100 (in urine) | >0.99 | 0.02 - 0.05 | 0.05 - 0.2 | -9.8 to +8.8 | <10 | |
| Atropine, Scopolamine | 0.5 µg/kg and 10 µg/kg (fortification levels) | - | - | 0.5 µg/kg | 82-114 | ≤ 6 (Repeatability), ≤ 6 (Intermediate Precision) | [8] |
| Atropine | 50 - 250 µg/mL | >0.999 | 3.9 µg/mL | 13.1 µg/mL | 98.9 - 101.4 | <2.0 | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of tropane alkaloids, often requiring derivatization to improve the volatility and thermal stability of the analytes.
| Analyte(s) | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |
| Tropane Alkaloids | 10 - 5000 | >0.99 | 5.0 | 10 | >80 | - | [10] |
| Atropine, Scopolamine | - | - | <0.5 ng/g | <0.5 ng/g | 55-61 | - | [11] |
Comparison with Alternative Standards
In the analysis of tropane alkaloids, several types of standards are utilized, each with its specific advantages.
-
This compound: As a precursor, it is useful for monitoring the biosynthesis process and as a starting material for synthesizing other standards. Its simpler structure can sometimes lead to better chromatographic peak shape and stability compared to more complex alkaloids.
-
Target Alkaloid Standards (e.g., Atropine, Scopolamine): These are the most accurate standards for the quantification of the respective alkaloids as they are chemically identical to the analyte.
-
Deuterated Internal Standards (e.g., Atropine-d3): These are considered the gold standard for quantitative analysis, especially when using mass spectrometry.[10] They co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective correction of matrix effects and variations in sample preparation and instrument response.
The choice of standard depends on the specific application. For accurate quantification in complex matrices like biological fluids or food samples, the use of isotopically labeled internal standards is highly recommended. This compound can serve as an excellent external standard for initial screening and in situations where the specific tropane alkaloid standard is unavailable.
Experimental Protocols
General Sample Preparation for Tropane Alkaloid Analysis from Plant Material
-
Extraction: Plant material is typically ground to a fine powder. Extraction is performed with a solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, often with the addition of an acid (e.g., formic acid) to improve the solubility of the alkaloids.[8]
-
Clean-up: The crude extract may be subjected to a clean-up step to remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.
-
Derivatization (for GC-MS): To improve volatility and thermal stability, tropane alkaloids are often derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) derivatives.[10]
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the chromatographic system.
Example LC-MS/MS Method for Atropine and Scopolamine Analysis
-
Chromatographic Column: Zorbax XDB-CN (75mm × 4.6mm i.d., 3.5μm)[7]
-
Mobile Phase: Gradient elution with a mixture of purified water with formic acid and acetonitrile with formic acid.[7]
-
Flow Rate: 0.8 mL/min[7]
-
Injection Volume: 5 µL[7]
-
Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, using selected reaction monitoring (SRM).[7]
Example GC-MS Method for Tropane Alkaloid Analysis
-
Chromatographic Column: A semi-polar capillary column.[10]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode, with selected ion monitoring (SIM) for quantification.
Mandatory Visualization
Tropane Alkaloid Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the biosynthesis of major tropane alkaloids.
References
- 1. This compound synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tropane Alkaloid Biosynthesis [biocyclopedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Tropinone Synthesis Routes for Researchers
Tropinone, a bicyclic alkaloid, serves as a crucial precursor in the synthesis of several pharmacologically significant compounds, including atropine (B194438) and cocaine. Its synthesis has been a subject of interest for over a century, leading to the development of various synthetic routes. This guide provides a comparative evaluation of the efficacy of different this compound synthesis methodologies, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the classic syntheses of Willstätter and Robinson-Schöpf, alongside more contemporary approaches, presenting key performance data, detailed experimental protocols, and mechanistic diagrams.
Comparative Analysis of Synthesis Efficacy
The efficiency of a synthetic route is paramount in research and industrial applications. Key metrics for comparison include overall yield, number of steps, reaction conditions, and the complexity of starting materials. The following table summarizes these quantitative data points for the major this compound synthesis routes.
| Synthesis Route | Starting Material(s) | Key Reagents/Conditions | Number of Steps | Reaction Time | Temperature | Overall Yield (%) |
| Willstätter Synthesis (1901) | Cycloheptanone (B156872) | Multiple steps of oxidation, reduction, and cyclization | ~15 | Not readily available | Not readily available | 0.75%[1] |
| Original Robinson Synthesis (1917) | Succinaldehyde (B1195056), Methylamine, Acetonedicarboxylic acid | One-pot reaction | 1 | ~72 hours[2] | Room Temperature | 17%[3] |
| Improved Robinson-Schöpf Synthesis (1935) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | pH controlled (buffered solution, pH 5-9)[4][5] | 1 | 48-72 hours[6] | Room Temperature | >90%[3][1] |
| From 2,6-Cycloheptadienone | Cycloheptanone | IBX oxidation, then reaction with an amine | 2 | Not readily available | Not readily available | Not readily available |
| Tandem Ene-Type Reaction | Siloxyallylsilane, Dimethoxypyrrolidine | TMSOTf catalyst | 1 | Not readily available | Not readily available | Not readily available |
In-Depth Look at Key Synthesis Protocols
Willstätter's Synthesis (1901)
Richard Willstätter's multi-step synthesis was the first successful total synthesis of this compound, a landmark achievement in early organic chemistry.[3] However, its practical application is limited due to the numerous steps and extremely low overall yield.[3][1]
Experimental Protocol: A detailed, modern experimental protocol for Willstätter's synthesis is not readily available in the contemporary scientific literature due to its historical nature and replacement by more efficient methods. The synthesis begins with cycloheptanone and involves a lengthy sequence of reactions to introduce the nitrogen bridge and form the bicyclic tropane (B1204802) core.[3]
The Robinson-Schöpf Synthesis (1917, improved 1935)
Sir Robert Robinson's one-pot synthesis, later optimized by Clemens Schöpf, remains a cornerstone of this compound synthesis due to its biomimetic approach and high efficiency.[3][4] The reaction mimics the biosynthetic pathway of tropane alkaloids.[3]
Experimental Protocol (Improved Schöpf Method): This protocol is based on the significant yield improvement achieved by controlling the reaction's pH.[4][5]
-
Reaction Setup: In a suitable reaction vessel, dissolve acetonedicarboxylic acid in a buffered aqueous solution maintained at a pH between 5 and 7.
-
Addition of Reactants: To the stirred solution, add succinaldehyde followed by methylamine.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 48 to 72 hours.
-
Work-up and Isolation: The reaction mixture is acidified and then heated to facilitate the decarboxylation of the intermediate this compound dicarboxylic acid, yielding this compound.[7] The product is then extracted from the aqueous solution using an organic solvent, followed by purification.
Reaction Pathways and Mechanisms
To visualize the chemical transformations, the following diagrams illustrate the reaction pathways for the key synthesis routes.
The Robinson-Schöpf synthesis is a classic example of a biomimetic, one-pot reaction. It proceeds through a double Mannich reaction, where succinaldehyde, methylamine, and acetonedicarboxylic acid condense to form the tropane skeleton.[3] The initial step involves the formation of an iminium ion from succinaldehyde and methylamine. This is followed by a series of intramolecular and intermolecular Mannich reactions with the enolate of acetonedicarboxylic acid to form this compound dicarboxylic acid, which upon acidification and heating, decarboxylates to yield this compound.[7]
Willstätter's synthesis is a linear, multi-step process starting from cycloheptanone. It involves a series of classical organic reactions to construct the this compound molecule. The complexity and length of this route contribute to its very low overall yield.[3][1]
Modern Synthetic Approaches
While the Robinson-Schöpf synthesis is highly efficient, research into alternative routes continues.
Synthesis from 2,6-Cycloheptadienone
A more recent approach involves the synthesis of this compound from cycloheptanone via a 2,6-cycloheptadienone intermediate. This method utilizes an oxidation step, for example with 2-iodoxybenzoic acid (IBX), to form the dienone, which then undergoes a double Michael addition with an amine to yield the this compound skeleton.[3]
Tandem Ene-Type Reactions
Another modern strategy employs a tandem (or domino) ene-type reaction. This one-pot synthesis can involve the reaction of a siloxyallylsilane with a dimethoxypyrrolidine derivative, catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to construct the tropane ring system.
Conclusion
The synthesis of this compound has evolved significantly since its first accomplishment. While Willstätter's synthesis was a monumental achievement of its time, its practical utility is negligible. The Robinson-Schöpf synthesis, particularly with Schöpf's improvements, remains the most efficient and widely recognized method for preparing this compound due to its high yield, operational simplicity, and use of readily available starting materials. Modern methods, while mechanistically elegant, have yet to supplant the Robinson-Schöpf reaction in terms of overall efficiency and practicality for large-scale synthesis. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is essential for the efficient production of this compound and its valuable derivatives.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. Synthesis of this compound & 2-CMT [chemistry.mdma.ch]
- 6. Synthesis of this compound & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 7. vanilla47.com [vanilla47.com]
A Comparative Study of Tropinone Reductase I and II: Key Enzymes in Tropane Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tropinone Reductase I (TRI) and this compound Reductase II (TRII), two closely related enzymes that play a pivotal role at a branch point in the biosynthesis of tropane (B1204802) alkaloids.[1][2][3] Understanding the distinct characteristics and functions of these enzymes is crucial for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceutical compounds like hyoscyamine (B1674123) and scopolamine.
This compound reductases are NADPH-dependent oxidoreductases belonging to the short-chain dehydrogenase/reductase (SDR) family.[2][3] Both enzymes utilize this compound as a substrate, but they exhibit strict and opposing stereospecificity, leading to the formation of two different stereoisomers: tropine (B42219) and pseudotropine.[2][3] This stereochemical control dictates the subsequent metabolic fate of the tropane skeleton, channeling it towards different classes of alkaloids.[2]
Quantitative Comparison of Kinetic Parameters
The kinetic parameters of TRI and TRII have been characterized from various plant sources. The following table summarizes the Michaelis-Menten constant (Km) for this compound and the catalytic rate constant (kcat), providing a quantitative basis for comparing their substrate affinity and catalytic efficiency.
| Enzyme | Plant Source | Km for this compound (mM) | kcat (s-1) | Reference |
| TRI | Brugmansia arborea | 2.65 | 2.93 | [2] |
| Datura stramonium | 4.18 | 2.40 | [2] | |
| Withania coagulans | - | 16.74 | ||
| TRII | Datura stramonium | - | - | |
| Hyoscyamus niger | - | - | ||
| Przewalskia tangutica | - | - | [2] |
Biochemical and Physical Properties: A Side-by-Side Comparison
| Property | This compound Reductase I (TRI) | This compound Reductase II (TRII) |
| EC Number | 1.1.1.206 | 1.1.1.236 |
| Reaction Product | Tropine (3α-tropanol) | Pseudotropine (3β-tropanol) |
| Subsequent Alkaloids | Hyoscyamine, Scopolamine | Calystegines |
| Cofactor | NADPH | NADPH |
| Optimal pH (Reduction) | Generally neutral to slightly alkaline (e.g., 6.8-8.0 for B. arborea)[2] | Generally acidic to neutral (e.g., 4.5-6.8 for various species)[2] |
| Optimal pH (Oxidation) | Alkaline (e.g., 9.6 for B. arborea)[2] | Not reported |
| Substrate Binding | Orientation leads to α-face reduction | Orientation leads to β-face reduction |
| Active Site Environment | Characterized by specific amino acid residues creating a distinct electrostatic environment | Possesses different charged residues compared to TRI, leading to an altered electrostatic environment |
| Amino Acid Identity | Shares approximately 64% identity with TRII | Shares approximately 64% identity with TRI |
Tropane Alkaloid Biosynthesis Pathway
The biosynthesis of tropane alkaloids begins with the amino acid L-arginine, which is converted through several steps to the key intermediate, this compound. At this juncture, TRI and TRII catalyze parallel, stereospecific reductions that determine the direction of the metabolic flux.
Experimental Workflow: Enzyme Kinetics
The determination of kinetic parameters for TRI and TRII typically involves monitoring the consumption of the cofactor NADPH, which exhibits a characteristic absorbance at 340 nm. The following diagram outlines a generalized workflow for such an experiment.
References
A Comparative Guide to the Biological Stereoselectivity of Tropinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities stemming from the stereoisomeric products of tropinone reduction. Contrary to the initial premise of this compound enantiomers, this compound itself is an achiral meso compound, meaning it does not have enantiomers. The critical point of biological stereoselectivity arises from its enzymatic reduction to two distinct diastereomers: tropine (B42219) and pseudotropine. This guide will objectively compare the divergent biological roles of these stereoisomers and their derivatives, supported by experimental data and methodologies.
The Achiral Nature of this compound: A Clarification
This compound (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a foundational molecule in the biosynthesis of numerous tropane (B1204802) alkaloids.[1][2] Structurally, it possesses a plane of symmetry, rendering it a meso compound and therefore achiral. Consequently, it does not exist as a pair of enantiomers. The significant stereochemical and biological divergence originates from the reduction of its ketone group at the C-3 position.[3]
Stereospecific Biosynthesis: The Divergent Fates of this compound
In biological systems, this compound stands at a crucial metabolic crossroads, where its fate is determined by the action of two stereospecific enzymes: this compound Reductase I (TR-I) and this compound Reductase II (TR-II).[3][4][5] These enzymes catalyze the NADPH-dependent reduction of this compound to produce two different stereoisomeric alcohols:
-
This compound Reductase I (TR-I) stereospecifically reduces this compound to tropine , which has a 3α-hydroxyl group in an axial orientation.[3][4]
-
This compound Reductase II (TR-II) stereospecifically reduces this compound to pseudotropine , which possesses a 3β-hydroxyl group in an equatorial orientation.[3][4]
This enzymatic bifurcation channels the biosynthesis towards distinct classes of tropane alkaloids with markedly different pharmacological activities.[4][6]
Caption: Biosynthetic pathways of tropine and pseudotropine from this compound.
Comparative Biological Activities of Tropine, Pseudotropine, and Their Derivatives
While direct comparative data on the receptor binding affinity of unmodified tropine and pseudotropine is limited, their primary biological importance lies in their roles as molecular scaffolds.[4] The orientation of the hydroxyl group is critical in determining the pharmacological profile of their subsequent derivatives.[4]
| Feature | Tropine-Derived Compounds | Pseudotropine-Derived Compounds |
| Core Structure | Tropine (3α-tropanol) | Pseudotropine (3β-tropanol) |
| Prominent Derivatives | Atropine (Hyoscyamine), Scopolamine[4] | Cocaine, Calystegines, Novel Nicotinic Receptor Agonists[4][7][8] |
| Primary Mechanism of Action | Competitive, non-selective antagonists of muscarinic acetylcholine (B1216132) receptors (M1-M5).[4] | Varies: Inhibition of dopamine, serotonin, and norepinephrine (B1679862) transporters (Cocaine); Glycosidase inhibition (Calystegines).[4][9] |
| Therapeutic Applications | Anticholinergic agents: treatment of bradycardia, reduction of salivation, pupillary dilation, antiemetic.[4] | Local anesthetic and psychostimulant (Cocaine); Potential as glycosidase inhibitors (Calystegines); Scaffolds for nicotinic receptor agonists.[4][7] |
Experimental Protocols
This protocol outlines the stereospecific reduction of this compound using this compound reductases.
Objective: To synthesize tropine and pseudotropine from this compound with high stereoselectivity.
Materials:
-
This compound
-
Recombinant this compound Reductase I (TR-I) or this compound Reductase II (TR-II)
-
NADPH
-
Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic Solvent (e.g., chloroform (B151607) or dichloromethane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in the reaction buffer.
-
Cofactor Addition: Add an equimolar amount of NADPH to the solution.
-
Enzyme Addition: Initiate the reaction by adding a catalytic amount of either purified recombinant TR-I or TR-II.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for a predetermined time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.
-
Extraction: Upon completion, extract the product from the aqueous phase using an organic solvent like chloroform. Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product (tropine or pseudotropine) by silica gel column chromatography.
Caption: Workflow for the enzymatic synthesis of tropine and pseudotropine.
This protocol is a standard method to determine the binding affinity of tropine or pseudotropine derivatives to their target receptors.
Objective: To quantify the binding affinity of a test compound (e.g., atropine) to a specific receptor (e.g., muscarinic acetylcholine receptors).
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors)
-
Test compound (unlabeled ligand) at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the incubation buffer.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Conclusion
While this compound itself is achiral, its stereospecific reduction by TR-I and TR-II is a pivotal event in the biosynthesis of a wide range of biologically active tropane alkaloids. The resulting stereoisomers, tropine and pseudotropine, serve as distinct scaffolds that lead to compounds with fundamentally different pharmacological profiles. Tropine is the precursor to anticholinergic drugs that antagonize muscarinic receptors, whereas pseudotropine is the precursor to alkaloids that can interact with monoamine transporters and nicotinic receptors. Understanding this stereochemical divergence is essential for the targeted design and development of novel therapeutics based on the tropane scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Crystal structures of two this compound reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Two this compound reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tropinone
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Tropinone, a key intermediate in the synthesis of various tropane (B1204802) alkaloids, requires careful handling and disposal due to its hazardous properties.[1] Adherence to established disposal protocols is critical for protecting personnel, preventing environmental contamination, and ensuring a safe research environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical splash goggles, impervious gloves, and a protective apron or lab coat.[2] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3] Avoid creating dust, and wash hands and any exposed skin thoroughly after handling.[2][4][5] In case of accidental contact, immediate action is necessary:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[4]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention as this compound can cause severe skin burns.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process that must be approached systematically to ensure safety and compliance with local, regional, and national hazardous waste regulations.[4]
Step 1: Waste Identification and Classification Chemical waste generators must first classify the discarded this compound as a hazardous waste.[2][4] Due to its corrosive nature and potential harm if swallowed, this compound is generally considered a hazardous waste.[1][2][4] Consult your institution's environmental health and safety (EHS) office and relevant regulations, such as the US EPA guidelines (40 CFR Parts 261.3), for definitive classification.[2]
Step 2: Segregation and Storage Proper segregation is crucial to prevent dangerous reactions.
-
Containment: Store this compound waste in its original container or a compatible, tightly-sealed container to prevent leaks or spills.[2][4]
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound" and include all necessary hazard warnings (e.g., "Corrosive").[2]
-
Storage: Keep the labeled waste container in a designated, secure, cool, and well-ventilated hazardous waste storage area.[2][4] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[2][4]
Step 3: Professional Disposal The final step is to arrange for professional disposal.
-
Contact a Licensed Vendor: Do not attempt to dispose of this compound waste through standard drains or as regular trash.[2][6] Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.[2][7]
-
Provide Documentation: Furnish the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and final disposal, which is typically incineration at an approved facility.[2][4]
Spill Management Protocol
In the event of a spill, prioritize safety and containment.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[3][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.[3]
-
Contain and Clean: Gently sweep or vacuum the spilled solid material.[2][4] Avoid creating dust.[2]
-
Collect Waste: Place the collected material into a suitable, labeled container for disposal as hazardous waste.[2][4]
Quantitative Data Summary
The following table summarizes key hazard classifications and data for this compound.
| Parameter | Value / Classification | Source |
| UN Number | 3259 (as AMINES, SOLID, CORROSIVE, N.O.S.) | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [1] |
| Signal Word | Danger | [1][4] |
| Physical State | Solid | [4][5] |
| Appearance | Brown | [1][4] |
| Flash Point | 90 °C / 194 °F | [4] |
| Melting Point | 41 - 44 °C / 105.8 - 111.2 °F | [4] |
| Disposal Recommendation | Dispose of via an approved waste disposal plant or industrial combustion. | [2][4] |
This compound Disposal Workflow
Caption: Workflow for the safe handling, storage, and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Guidance for Handling Tropinone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for Tropinone.
Chemical Identifier and Hazard Information
| Parameter | Value / Classification | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one, 3-Tropanone | [2] |
| CAS Number | 532-24-1 | [1][2] |
| Molecular Formula | C₈H₁₃NO | [2] |
| Molecular Weight | 139.19 g/mol | [1] |
| Appearance | Light yellow/beige or brown crystalline powder/solid | [2][3] |
| GHS Hazard Statements | Harmful if swallowed. Causes severe skin burns and eye damage. May cause skin and eye irritation. | [3][4] |
Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent exposure.[3] It can cause severe skin burns, serious eye damage, and may be harmful if ingested or inhaled.[3][4][5] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize the risk of exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Protection Level | Specific Recommendations & Remarks |
| Eye and Face Protection | Primary | Chemical splash goggles are required to protect against dust and splashes.[5] |
| Secondary | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | |
| Skin and Body Protection | Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended.[5][6] Always inspect gloves for any signs of degradation before use. |
| Body Protection | A chemical-resistant apron or lab coat should be worn to protect against contamination of personal clothing.[6] | |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[6] | |
| Respiratory Protection | For solids/dust | When handling this compound powder outside of a fume hood or if dust generation is likely, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended.[1][5] |
Experimental Protocols: Safe Handling and Solution Preparation
This protocol provides a step-by-step guide for safely weighing this compound powder and preparing a stock solution.
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as outlined in the table above (goggles, face shield, gloves, lab coat).
-
Have all necessary equipment ready inside the fume hood, including a calibrated balance, weigh paper or boat, spatula, and appropriate glassware for the solution.
Weighing Procedure:
-
Tare the balance with the weigh paper or boat.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.
-
Minimize the generation of dust.
-
Record the exact weight.
Solution Preparation:
-
Add the weighed this compound powder to a suitable flask.
-
Slowly add the desired solvent (e.g., ethanol, DMSO, dimethyl formamide) to the flask. This compound is soluble in these organic solvents at approximately 30 mg/ml.[7] It is sparingly soluble in water but can be dissolved in PBS (pH 7.2) at about 10 mg/ml.[7][8]
-
Gently swirl the flask to dissolve the solid. If necessary, the solvent can be purged with an inert gas.[7]
-
Once dissolved, the stock solution can be used for further dilutions. Aqueous solutions are not recommended for storage for more than one day.[7]
Workflow for Safe Handling of this compound
References
- 1. 托品酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(532-24-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
